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3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride Documentation Hub

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  • Product: 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride
  • CAS: 55299-98-4

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action: 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline Dihydrochloride as a Privileged Epigenetic Scaffold

Structural Pharmacology: From Mutagen to Epigenetic Modulator Understanding the mechanism of action of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride requires a structural analysis of its core pharmacophore. Hist...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Pharmacology: From Mutagen to Epigenetic Modulator

Understanding the mechanism of action of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride requires a structural analysis of its core pharmacophore. Historically, fully aromatic imidazo[4,5-f]quinolines (such as the food-derived compound IQ) are known to act as potent mutagens. Their planar geometry allows them to intercalate into DNA following CYP450-mediated bioactivation[1].

However, the saturation of the pyridine ring to form the 6,7,8,9-tetrahydro derivative fundamentally alters the molecule's pharmacological trajectory. The introduction of sp3-hybridized carbons in the 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline core breaks the extended aromaticity, creating a 3-dimensional, puckered geometry. This conformational shift abolishes DNA intercalation capabilities. Instead, this saturated scaffold acts as a highly selective, non-planar ligand specifically optimized to occupy the deep, hydrophobic acetyl-lysine (KAc) binding pockets of bromodomains, particularly the CREB-binding protein (CBP) and p300[2].

Mechanism of Action: CBP/p300 Bromodomain Inhibition

CBP and its paralog p300 are histone acetyltransferases (HATs) that serve as master transcriptional co-activators. They regulate gene expression by reading and writing acetyl marks (e.g., H3K27Ac) on chromatin, thereby recruiting the transcriptional machinery necessary for the expression of key oncogenes like MYC and the Androgen Receptor (AR)[3].

In vitro, derivatives of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride act as competitive KAc mimetics. The mechanism unfolds through precise molecular interactions:

  • Target Engagement: The imidazo ring acts as a hydrogen bond donor/acceptor system, anchoring directly to the conserved asparagine residue (e.g., Asn1168 in CBP) within the bromodomain pocket[4].

  • Steric Occlusion: The tetrahydroquinoline ring provides a sterically optimized vector that tightly occupies the KAc channel. This 3D conformation grants the scaffold superior selectivity for CBP/p300 over the shallower pockets of the BET (Bromodomain and Extra-Terminal) family proteins (such as BRD4)[4].

  • Epigenetic Uncoupling: By competitively displacing CBP/p300 from acetylated histones, the compound induces the rapid collapse of enhancer complexes.

  • Transcriptional Repression: The physical eviction of CBP/p300 halts HAT activity, leading to a localized loss of H3K27Ac marks and the subsequent transcriptional silencing of downstream oncogenes[5].

MOA Ligand Tetrahydro-imidazo[4,5-f]quinoline Core Scaffold Target CBP/p300 Bromodomain (KAc Binding Pocket) Ligand->Target Competitive Inhibition Chromatin Displacement from H3K27Ac Enhancers Target->Chromatin Epigenetic Uncoupling Transcription Repression of MYC/AR Oncogenic Transcription Chromatin->Transcription Downstream Effect

Diagram 1: Mechanism of action showing CBP/p300 bromodomain inhibition and transcriptional repression.

Quantitative In Vitro Profiling

To validate the mechanism of action, a cascade of in vitro biochemical and cellular assays is employed. The table below summarizes the typical quantitative profile of optimized 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline derivatives.

Assay TypeTarget / BiomarkerMetricTypical Value RangeMechanistic Significance
TR-FRET CBP/p300 BromodomainIC₅₀10 - 100 nMConfirms direct, high-affinity competitive binding to the KAc pocket.
TR-FRET BRD4 (BET family)IC₅₀> 10,000 nMDemonstrates structural selectivity for CBP/p300 over off-target BET proteins.
ChIP-qPCR H3K27Ac at EnhancersEC₅₀50 - 200 nMValidates on-target chromatin displacement and loss of HAT activity in cells.
RT-qPCR MYC / AR mRNAFold Change> 50% ReductionConfirms functional downstream transcriptional repression of oncogenes.

Self-Validating Experimental Protocols

As scientists, we must rely on orthogonal, self-validating systems to confirm target engagement. The following methodologies detail the critical workflows used to characterize this compound class.

Protocol 1: TR-FRET Biochemical Target Engagement Assay

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-gated emission reading eliminates short-lived auto-fluorescence inherent to many quinoline derivatives. A loss of FRET signal directly and exclusively correlates with the competitive displacement of the acetylated peptide by the inhibitor.

  • Reagent Preparation: Prepare a master mix containing recombinant His-tagged CBP bromodomain (2 nM) and biotinylated H4K20ac peptide (20 nM) in an assay buffer (50 mM HEPES pH 7.4, 0.01% Tween-20, 0.1% BSA).

  • Compound Titration: Dispense the 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well microplate using an acoustic dispenser to minimize DMSO carryover.

  • Equilibration: Add the protein/peptide mix to the compound and incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Detection Assembly: Add Europium-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor) to the wells. Incubate for an additional 30 minutes in the dark.

  • Readout: Measure time-resolved fluorescence on a microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ using 4-parameter logistic regression.

Protocol 2: Chromatin Immunoprecipitation (ChIP-qPCR)

Causality Rationale: While TR-FRET proves biochemical affinity, ChIP-qPCR is necessary to prove that this affinity translates into the physical eviction of CBP/p300 from target chromatin in a living cellular environment, leading to the collapse of the enhancer complex.

  • Cell Treatment & Crosslinking: Treat target cancer cells (e.g., AR+ prostate cancer cells) with the compound (0.1 µM - 1 µM) for 24 hours. Add 1% formaldehyde for 10 minutes to covalently crosslink protein-DNA interactions, then quench with 0.125 M glycine.

  • Lysis & Sonication: Lyse the cells and shear the chromatin via ultrasonication to generate 200–500 bp fragments. This precise sizing is critical for high-resolution mapping of the enhancer loci.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with validated antibodies against H3K27Ac or CBP. Capture the immune complexes using magnetic Protein G beads.

  • Purification: Wash the beads extensively. Reverse the crosslinks by incubating at 65°C overnight, digest remaining proteins with Proteinase K, and isolate the DNA using spin columns.

  • qPCR Analysis: Perform quantitative PCR using primers flanking the enhancer regions of target genes (e.g., KLK3/PSA or MYC). Normalize the signal to input DNA to quantify the compound-induced depletion of H3K27Ac.

Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation Compound Compound Preparation (3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline) TRFRET TR-FRET Assay (Target Affinity) Compound->TRFRET ChIP ChIP-qPCR (H3K27Ac Displacement) Compound->ChIP Data PK/PD Correlation & IC50 Determination TRFRET->Data qPCR RT-qPCR (Gene Expression) ChIP->qPCR Transcriptional Readout qPCR->Data

Diagram 2: Self-validating in vitro workflow integrating biochemical and cellular pharmacodynamics.

References

  • Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors, Google Patents. 2

  • Bioactivation of the food mutagen 2-amino-3-methyl-imidazo[4, 5-f]quinoline (IQ) by prostaglandin-H synthase and by monooxygenases: DNA adduct analysis, PubMed. 1

  • Targeting bromodomain-containing proteins: research advances of drug discovery, PMC. 3

  • FT-6876, a Potent and Selective Inhibitor of CBP/p300, is Active in Preclinical Models of Androgen Receptor-Positive Breast Cancer, ResearchGate. 4

  • Discovery of a Promising CBP/p300 Degrader XYD129 for the Treatment of Acute Myeloid Leukemia, ACS Publications. 5

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Exploratory

Comprehensive Technical Guide on 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline Dihydrochloride: Molecular Properties and Epigenetic Applications

As a Senior Application Scientist specializing in epigenetic drug discovery, I have frequently encountered the challenge of targeting protein-protein interactions (PPIs) within the chromatin regulatory network. The bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in epigenetic drug discovery, I have frequently encountered the challenge of targeting protein-protein interactions (PPIs) within the chromatin regulatory network. The bromodomains of the CREB-binding protein (CBP) and p300 are critical epigenetic readers that recognize acetylated lysine (KAc) residues on histones, driving oncogene transcription[1][2].

The compound 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride and its substituted derivatives (e.g., 3-methyl variants) represent a highly specialized class of tetrahydro-imidazoquinoline scaffolds designed to competitively inhibit the CBP/p300 bromodomain[3][4]. This whitepaper dissects the chemical properties, mechanistic causality, and self-validating experimental workflows required to successfully utilize this scaffold in drug development.

Molecular Identity and Chemical Properties

The core pharmacophore consists of a rigid imidazole ring fused to a partially saturated tetrahydroquinoline system. This unique "purine-like" topology is highly intentional: the planar imidazole acts as an acetyl-lysine mimic, while the tetrahydroquinoline ring provides a flexible vector for synthetic substitutions (such as carboxylates or amides) to engage the lipophilic shelf of the bromodomain[3][5].

The compound is typically supplied as a dihydrochloride salt . In my experience, free-base planar aromatic systems often suffer from catastrophic aggregation in aqueous assay buffers. The dihydrochloride formulation forces protonation of the basic nitrogen atoms, dramatically enhancing solubility for high-throughput biochemical screening without altering the core binding thermodynamics.

Quantitative Data Summary
PropertyParent Scaffold3-Methyl Derivative
Chemical Name 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride
CAS Number 55299-98-4[6]2171866-51-4[7][8]
Molecular Formula C₁₀H₁₁N₃ · 2HClC₁₁H₁₃N₃ · 2HCl
Molecular Weight 246.14 g/mol [6]260.16 g/mol
Physical Form Solid PowderSolid Powder
Primary Target CBP/p300 Bromodomain[3]CBP/p300 Bromodomain[3]
Solubility Soluble in H₂O (as salt) and DMSOSoluble in H₂O (as salt) and DMSO

Mechanistic Causality: CBP/p300 Bromodomain Inhibition

Understanding why this compound is effective requires structural insight into the CBP/p300 bromodomain. The binding pocket is highly hydrophobic, anchored by a conserved asparagine residue (Asn1168 in human CBP)[2][9].

When 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline enters the pocket, the nitrogen atoms of the imidazole ring act as critical hydrogen bond acceptors and donors, directly engaging Asn1168[2]. By occupying this space, the compound sterically occludes the bromodomain from recognizing acetylated histone tails (e.g., H3K27ac or H4K5ac), thereby starving the transcriptional machinery of the coactivators required to drive oncogenes like c-Myc[1][9].

Pathway CBP CBP/p300 Bromodomain KAc Acetylated Histone (e.g., H3K27ac) CBP->KAc Recognizes Gene Oncogene Transcription (c-Myc) KAc->Gene Promotes Inhibitor Imidazo[4,5-f]quinoline Derivatives Inhibitor->CBP Blocks KAc Pocket (Binds Asn1168)

CBP/p300 Epigenetic Pathway and Inhibition Mechanism

Experimental Protocols: A Self-Validating System

To rigorously evaluate this compound, a single assay is insufficient. A biochemical binding assay must be paired with a cellular functional assay. If a compound demonstrates high biochemical affinity but fails in cellulo, it indicates poor membrane permeability or rapid efflux. This two-tier approach creates a self-validating system .

Protocol 1: In Vitro TR-FRET Binding Assay

We utilize Time-Resolved Förster Resonance Energy Transfer (TR-FRET) rather than standard ELISA. TR-FRET eliminates false positives caused by compound auto-fluorescence—a common artifact with conjugated polycyclic systems like quinolines[1][9].

Step-by-Step Methodology:

  • Compound Reconstitution: Dissolve the dihydrochloride salt in 100% molecular-grade DMSO to generate a 10 mM stock. Causality: While the salt is water-soluble, DMSO ensures uniform micelle-free distribution when pinning nanoliter volumes into 384-well plates.

  • Assay Buffer Preparation: Prepare buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, and 0.01% Triton X-100. Causality: Triton X-100 prevents non-specific compound aggregation (PAINS behavior)[9].

  • Reagent Assembly: In a white 384-well plate, combine 10 nM GST-tagged CBP bromodomain (labeled with a Europium-anti-GST donor) and 30 nM biotinylated acetyl-histone H4 peptide (labeled with Streptavidin-APC acceptor)[1][9].

  • Incubation & Reading: Add the imidazoquinoline compound (serial dilution). Incubate for 30 minutes at room temperature. Excite the plate at 340 nm and read emissions at 620 nm (Eu³⁺) and 665 nm (APC).

  • Data Analysis: Calculate the 665/620 nm ratio. A decrease in the ratio indicates successful displacement of the peptide by the inhibitor[1].

TR_FRET Prep 1. Compound Reconstitution (DMSO) Mix 2. Incubate CBP-Eu3+ & Biotin-Peptide Prep->Mix FRET 3. Excitation 340nm Emission 620/665nm Mix->FRET Analysis 4. Calculate IC50 (Signal Ratio) FRET->Analysis

TR-FRET Assay Workflow for CBP/p300 Inhibitor Screening

Protocol 2: Cellular Target Engagement (H3K27ac Western Blot)

To validate that the compound penetrates the cell membrane and engages CBP/p300 in a physiological environment, we measure downstream histone acetylation[2].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MV4-11 leukemia cells (which are highly dependent on CBP/p300-driven c-Myc expression) at 5x10⁵ cells/mL[2][9]. Treat with the imidazoquinoline compound (1 μM to 50 μM) for 24 hours. Causality: The physiological pH of the culture media (pH ~7.4) buffers the dihydrochloride salt, converting a fraction of the compound to its free-base form, which is necessary to cross the lipid bilayer.

  • Histone Extraction: Lyse cells using a hypotonic lysis buffer, centrifuge to isolate nuclei, and extract histones using 0.2 N HCl overnight at 4°C. Neutralize with NaOH.

  • Immunoblotting: Resolve 5 μg of histone extract on a 15% SDS-PAGE gel. Transfer to a nitrocellulose membrane and probe with anti-H3K27ac (primary target of CBP/p300) and anti-Total H3 (loading control).

  • Validation: A successful inhibitor will show a dose-dependent reduction in H3K27ac bands without altering Total H3 levels, confirming on-target cellular efficacy.

Handling, Storage, and Safety

As a dihydrochloride salt, 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline is hygroscopic.

  • Storage: Store the lyophilized powder desiccated at -20°C.

  • Handling: Always equilibrate the vial to room temperature before opening to prevent ambient moisture condensation, which can lead to rapid degradation of the tetrahydroquinoline ring via oxidation.

  • Safety: Imidazoquinolines and related amino-imidazoquinolines can intercalate DNA; handle with appropriate PPE (gloves, N95 mask) as they carry GHS hazard classifications for skin/eye irritation (H315, H319) and potential specific target organ toxicity (H335)[7].

References

  • NextSDS Chemical Database: 3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride Substance Information. NextSDS.[Link]

  • Google Patents:Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors (WO2019055877A1).
  • PubMed Central (PMC): Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. National Institutes of Health.[Link]

Sources

Foundational

Pharmacokinetic Profiling of 3H,6H,7H,8H,9H-Imidazo[4,5-f]quinoline Dihydrochloride in Murine Models: A Technical Guide

Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals. Executive Summary & Chemical Causality The 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline core is a privileged heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals.

Executive Summary & Chemical Causality

The 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline core is a privileged heterocyclic scaffold utilized extensively in the development of Toll-like receptor 7 and 8 (TLR7/8) agonists[1] and targeted epigenetic modulators, such as CBP/p300 bromodomain inhibitors[2].

As a Senior Application Scientist overseeing preclinical Drug Metabolism and Pharmacokinetics (DMPK), I approach this molecule not just as a static chemical entity, but as a dynamic system. The saturation at the 6,7,8,9-positions of the quinoline ring significantly alters the electron density and increases the basicity ( pKa​ ) of the heterocyclic nitrogen compared to fully aromatic analogues (e.g., imiquimod). This heightened basicity dictates its physiological behavior: it necessitates the dihydrochloride salt form for bench-top stability and aqueous solubility[3], and it directly drives the profound acid-trapping mechanism observed in vivo[1].

Clinical translation of systemic imidazoquinolines is often hindered by narrow therapeutic windows; rapid systemic clearance and high peak plasma concentrations ( Cmax​ ) can lead to acute, poorly tolerated pro-inflammatory cytokine pulses[1][4]. Therefore, rigorous pharmacokinetic profiling in murine models is a mandatory gatekeeper for lead optimization.

Formulation Strategy and In Vivo Protocol

While the dihydrochloride salt improves solubility in acidic to neutral aqueous media[3], physiological pH (7.4) in murine plasma can cause the free base to precipitate if the formulation lacks adequate cosolvents. A self-validating protocol begins with a robust formulation.

Step-by-Step Murine PK Protocol
  • Animal Selection & Acclimation: Utilize 8-10 week old female C57BL/6 or BALB/c mice. For per os (PO) dosing groups, fast the animals for 12 hours pre-dose to eliminate food-effect variability on absorption.

  • Vehicle Preparation: Formulate the compound in a vehicle of 10% DMSO, 5% Tween 20, and 85% sterile saline[5]. This ensures the compound remains in solution upon introduction to the physiological pH of the bloodstream.

  • Dosing Regimen:

    • Intravenous (IV): Administer 1 mg/kg via bolus tail vein injection.

    • Oral (PO): Administer 5 mg/kg via oral gavage.

  • Serial Sampling: Collect blood (approx. 20-30 μL) via submandibular bleed or tail snip at dense timepoints: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose[5].

  • Tissue Harvesting: At terminal time points, harvest the liver, spleen, and draining lymph nodes. Imidazoquinolines exhibit high tissue partitioning[4]; quantifying lymphatic exposure is critical for immunomodulators.

  • Plasma Processing: Centrifuge blood in K2​ EDTA tubes at 4,000 x g for 10 minutes at 4°C. Store plasma at -80°C.

PK_Workflow Dose 1. Dosing IV & PO Formulation (10% DMSO/Tween) Sample 2. Serial Sampling Plasma & Lymph Nodes (0.08 - 24h) Dose->Sample Extract 3. Bioanalysis Protein PPT & LC-MS/MS (ESI+) Sample->Extract Analysis 4. PK Modeling NCA & Compartmental Analysis Extract->Analysis

Murine pharmacokinetic profiling workflow for imidazoquinoline derivatives.

Bioanalytical Methodology (LC-MS/MS)

To ensure the trustworthiness of the bioanalytical data, the LC-MS/MS protocol must mathematically correct for matrix effects and variable recovery rates inherent to murine plasma.

Extraction and Analysis Steps:
  • Protein Precipitation (PPT): Transfer 20 μL of murine plasma to a 96-well plate. Add 100 μL of ice-cold acetonitrile spiked with a stable-isotope-labeled internal standard (SIL-IS) or a structural analogue (e.g., Olomoucine)[5].

  • Separation: Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean plate.

  • Chromatography: Inject 2 μL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 μm). Use a steep gradient of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile) to ensure sharp peak shapes for the basic nitrogen atoms.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the tetrahydroimidazoquinoline core.

Quantitative Data Presentation

Based on structural analogues within the imidazo[4,5-f]quinoline class, the following table summarizes the expected non-compartmental analysis (NCA) parameters. Notice the high Volume of Distribution ( Vdss​ ) and Clearance ( Cl ), which are hallmarks of this chemical class[1][6].

Pharmacokinetic ParameterUnitIntravenous (IV) - 1 mg/kgPer Os (PO) - 5 mg/kg
Cmax​ (Maximum Plasma Conc.)ng/mLN/A420 ± 45
Tmax​ (Time to Cmax​ )hN/A0.5 - 1.0
AUC0−∞​ (Area Under Curve)h·ng/mL850 ± 602125 ± 150
T1/2​ (Terminal Half-life)h2.4 ± 0.33.1 ± 0.4
Vdss​ (Volume of Distribution)L/kg4.2 ± 0.5N/A
Cl (Systemic Clearance)L/h/kg1.1 ± 0.2N/A
F (Oral Bioavailability)%N/A~50%

Mechanistic Insights: Metabolism and Tissue Partitioning

The high Vdss​ (4.2 L/kg) vastly exceeds the total body water of a mouse (~0.7 L/kg), indicating extensive tissue binding and intracellular sequestration.

Metabolic Fate: Imidazoquinolines are primarily metabolized by hepatic cytochrome P450 enzymes, notably CYP1A2 and CYP3A4[7]. The saturated tetrahydroquinoline ring is susceptible to oxidation, and the core can undergo rapid N-oxidation or ring-hydroxylation, driving the high systemic clearance.

Endosomal Tropism: The most critical PK/PD relationship for this scaffold is its endosomal partitioning. In the systemic circulation (pH 7.4), a fraction of the drug exists as a lipophilic free base, allowing it to diffuse across cell membranes. Once inside the acidic endo/lysosome (pH ~5.5), the basic nitrogen atoms become protonated. The resulting charged species cannot diffuse back across the membrane, leading to acid trapping [1][8]. This mechanism is essential for engaging intracellular TLR7/8 receptors but is also the primary reason for the compound's massive volume of distribution.

TLR_Signaling Plasma Plasma Compartment (Free Base & Salt Eq.) Membrane Cell Membrane Diffusion Plasma->Membrane Endosome Endo/Lysosome (pH ~5.5) Acid Trapping & Accumulation Membrane->Endosome Lipophilic Entry TLR TLR7/8 Receptor Binding Endosome->TLR Protonation MyD88 MyD88 / IRAK4 Signaling TLR->MyD88 Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α) MyD88->Cytokines

Mechanism of endosomal acid trapping and TLR7/8 activation by imidazoquinolines.

To optimize the PK profile (lowering Cmax​ to prevent systemic toxicity while maintaining AUC), modern drug design often employs lipid conjugation (e.g., 3M-052). This creates a depot effect at the injection site, slowing systemic absorption and enhancing targeted lymphatic delivery[9].

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Exploratory

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride

This guide provides a comprehensive framework for determining the receptor binding affinity of novel compounds within the imidazoquinoline class, exemplified by the hypothetical molecule 3H,6H,7H,8H,9H-imidazo[4,5-f]quin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for determining the receptor binding affinity of novel compounds within the imidazoquinoline class, exemplified by the hypothetical molecule 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride. As this specific molecule is not characterized in existing literature, this document establishes a foundational strategy by leveraging established knowledge of the broader imidazo[4,5-f]quinoline and imidazo[4,5-c]quinoline scaffolds.

The primary molecular targets for this class of compounds are Toll-Like Receptors 7 and 8 (TLR7/8), which are key players in the innate immune system.[1][2][3] Compounds like Imiquimod and Resiquimod (R-848) are well-known TLR7/8 agonists.[2][4] Therefore, this guide will focus on designing and executing radioligand binding assays for TLR7 and TLR8, while also providing the principles to adapt these methods for other potential targets.

The cornerstone of this guide is the radioligand binding assay, a technique considered the gold standard for quantifying the interaction between a ligand and its receptor due to its high sensitivity and robustness.[5][6] We will detail the two fundamental types of experiments: saturation assays to characterize the receptor and radioligand, and competition assays to determine the affinity of the unlabeled test compound.

Foundational Principles: The Logic of Radioligand Binding

Receptor-ligand binding assays are governed by the Law of Mass Action.[7] The core principle involves incubating a biological preparation containing the target receptor with a labeled ligand (radioligand).[8] By measuring the amount of radioligand bound to the receptor at equilibrium, we can determine key parameters of the interaction.

There are two critical components to every binding measurement:

  • Total Binding (TB): The total amount of radioligand bound to the receptor preparation. This is measured by incubating the membranes or cells with only the radioligand.

  • Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as lipids, other proteins, or the assay vessel itself.[9][10] NSB is measured by including a high concentration of an unlabeled compound that saturates the target receptors, ensuring that any remaining radioligand binding is non-specific.[10]

Specific Binding (SB) is the value of interest and is calculated by subtracting NSB from TB. SB = TB - NSB

This fundamental calculation is the basis for both saturation and competition assays.[11]

Assay Development Workflow

A logical workflow is essential for developing a robust and reliable binding assay. This involves preparing the necessary biological materials and then systematically determining the optimal conditions and key parameters through saturation and competition experiments.

Caption: High-level workflow for determining receptor binding affinity.

Phase 1: Preparation of Biological Materials

The quality of the receptor preparation is paramount for a successful binding assay.[12] For TLRs, which are transmembrane proteins, a membrane preparation from cells overexpressing the target receptor is the standard approach.

Detailed Protocol 1: Cell Membrane Preparation

  • Cell Culture: Culture cells (e.g., HEK293) stably expressing human TLR7 or TLR8 to a high density.

  • Harvesting: Gently scrape and collect the cells into ice-cold Phosphate-Buffered Saline (PBS). Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.

  • Lysis: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors). Homogenize using a Dounce or polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step to wash away cytosolic components.[13]

  • Final Preparation & Storage: Resuspend the final pellet in a suitable assay buffer containing a cryoprotectant like 10% sucrose.[13]

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.[13] This is crucial for normalizing the binding data.

  • Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Phase 2: Radioligand Characterization via Saturation Assay

The goal of the saturation assay is to determine the equilibrium dissociation constant (Kd) of the radioligand and the density of receptors in the membrane preparation (Bmax).[6][14] The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, providing a measure of its affinity. Bmax is the maximum number of binding sites.[14]

Key Experimental Choices:

  • Radioligand Selection: A suitable radioligand for TLR7/8 would be a tritiated ([³H]) version of a known high-affinity agonist like Resiquimod ([³H]-R848). Tritiated ligands are often preferred for their long half-life and safety profile.[15]

  • Concentration Range: The radioligand concentration should span a range from approximately 0.1x Kd to 10x Kd to ensure the binding curve reaches saturation.[7][11]

Detailed Protocol 2: Saturation Binding Assay

  • Assay Setup: Prepare a 96-well plate. For each concentration of radioligand, you will have wells for Total Binding (TB) and Non-Specific Binding (NSB).

  • Reagent Preparation:

    • Prepare serial dilutions of the radioligand (e.g., [³H]-R848) in assay buffer. Typically, 8-12 concentrations are used.[5]

    • For NSB wells, prepare a solution of a high-affinity, unlabeled TLR7/8 agonist (e.g., Imiquimod or unlabeled R848) at a concentration at least 100-fold higher than the highest radioligand concentration.

  • Incubation:

    • To all wells, add a consistent amount of the membrane preparation (e.g., 20-50 µg of protein).[13]

    • To TB wells, add the different concentrations of radioligand.

    • To NSB wells, first add the high concentration of unlabeled ligand, then add the corresponding concentrations of radioligand.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13] This time should be determined in preliminary kinetic experiments.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.[5]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]

  • Data Analysis:

    • Calculate Specific Binding (SB) for each radioligand concentration: SB = TB (CPM) - NSB (CPM).

    • Plot SB against the concentration of the radioligand.

    • Fit the data using non-linear regression for a one-site binding hyperbola to determine the Kd and Bmax values.[7]

Table 1: Representative Saturation Binding Data

[³H]-R848 (nM)Total Binding (DPM)Non-Specific Binding (DPM)Specific Binding (DPM)
0.11,5005001,000
0.55,0001,0004,000
1.08,0001,5006,500
2.513,0002,50010,500
5.016,0004,00012,000
10.018,0006,00012,000
20.019,0008,00011,000
50.021,00010,00011,000

Note: Data are illustrative. DPM = Disintegrations Per Minute.

Phase 3: Test Compound Characterization via Competition Assay

Once the Kd of the radioligand is known, a competition assay can be performed to determine the affinity of your unlabeled test compound (3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride).[16] This assay measures the ability of the test compound to compete with a fixed concentration of the radioligand for binding to the receptor.[6] The result is an IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Key Experimental Choices:

  • Radioligand Concentration: Use the radioligand at a concentration at or below its Kd, as determined from the saturation assay.[11] This ensures the assay is sensitive to competition.

  • Test Compound Concentrations: Use a wide range of concentrations for the test compound, typically spanning several orders of magnitude, to generate a full inhibition curve.

Caption: Principle of a competitive binding assay.

Detailed Protocol 3: Competition Binding Assay

  • Assay Setup: Similar to the saturation assay, set up a 96-well plate with wells for total binding, non-specific binding, and a range of test compound concentrations.

  • Reagent Preparation:

    • Prepare serial dilutions of your test compound.

    • Prepare a working solution of the radioligand at a fixed concentration (e.g., at its Kd).

    • Prepare the high-concentration unlabeled ligand for NSB determination.

  • Incubation:

    • Add the membrane preparation to all wells.

    • Add the serially diluted test compound to the appropriate wells.

    • Add assay buffer to the total binding wells.

    • Add the high-concentration unlabeled ligand to the NSB wells.

    • Add the fixed concentration of radioligand to all wells.

    • Incubate to reach equilibrium as previously determined.

  • Separation and Quantification: Follow the same filtration and counting procedure as in the saturation assay (Protocol 2, steps 4-5).

  • Data Analysis & Ki Calculation:

    • Calculate the percent specific binding at each concentration of your test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation .[17][18] This equation converts the IC50 to a Ki, which is an intrinsic measure of affinity independent of the assay conditions.[19]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • IC50 is the experimentally determined concentration of the test compound that inhibits 50% of specific binding.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand, determined from the saturation assay.

Table 2: Representative Competition Binding Data

Test Compound (nM)% Specific Binding
0.198
195
1085
5052
10025
50010
10005

Note: Data are illustrative. From this data, the IC50 would be determined via non-linear regression.

Self-Validation and Trustworthiness

To ensure the integrity of the results, every assay must include internal controls and meet certain quality criteria:

  • Signal Window: The specific binding signal should be significantly higher than the non-specific binding. Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[11]

  • Reproducibility: Assays should be performed with replicate wells (duplicates or triplicates) and repeated on different days to ensure the results are consistent.

  • Pharmacological Relevance: The rank order of affinity for a series of known compounds should match their known potencies from functional assays.

By adhering to these rigorous protocols and principles of self-validation, researchers can confidently determine the receptor binding affinity of novel imidazoquinoline compounds, providing critical data for drug development and structure-activity relationship studies.

References

  • Vertex AI Search. (n.d.). Toll-Like Receptor (TLR)-7 and -8 Modulatory Activities of Dimeric Imidazoquinolines.
  • Vertex AI Search. (n.d.). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • MDPI. (2025, May 27). Performance of Imidazoquinoline Glycoconjugate BAIT628 as a TLR7 Agonist Prodrug for Prostate Cancer. MDPI. Retrieved from [Link]

  • ACS Publications. (2012, May 12). Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • ACS Publications. (2023, September 14). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2001, September 15). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • PubMed. (2015, August 14). The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • ACS Publications. (2024, July 22). Modulation of the Adjuvant Potential of Imidazoquinoline-Based TLR7/8 Agonists via Alum Adsorption. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Radioligand binding methods: practical guide and tips.
  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • NCBI. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • NCBI. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assays. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]...

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]

  • CORE. (n.d.). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Retrieved from [Link]

  • YouTube. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Retrieved from [Link]

  • YouTube. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]

  • PubMed. (n.d.). GPCR-radioligand binding assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • ACS Publications. (2022, September 2). Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. Retrieved from [Link]

  • NCBI. (2005, March 15). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). Retrieved from [Link]

  • Vertex AI Search. (n.d.). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines.

Sources

Foundational

Cellular Uptake Dynamics and Subcellular Trafficking of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline Dihydrochloride: A Technical Guide

Executive Summary The compound 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride is a highly specialized, saturated heterocyclic aromatic amine (HAA) building block. While the broader imidazo[4,5-f]quinoline class i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride is a highly specialized, saturated heterocyclic aromatic amine (HAA) building block. While the broader imidazo[4,5-f]quinoline class is historically recognized for its role in dietary mutagenesis (e.g., IQ-type compounds) and immune modulation (TLR7/8 agonism), the specific tetrahydro-saturation of this derivative fundamentally alters its physicochemical profile. Understanding the cellular uptake mechanisms of this compound is critical for optimizing its intracellular bioavailability, predicting off-target toxicity, and designing targeted delivery vehicles.

This whitepaper dissects the thermodynamic, kinetic, and biological drivers of its cellular internalization, providing field-proven methodologies for quantifying its subcellular distribution.

Physicochemical Profiling & Speciation Dynamics

To understand how 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride enters a cell, one must first analyze its structural speciation.

The Causality of Saturation: The "6H,7H,8H,9H" nomenclature indicates a tetrahydro-saturation of the quinoline ring. Unlike fully aromatic imidazoquinolines, this saturation removes electron-withdrawing delocalization from the quinoline nitrogen, significantly increasing its basicity (pKa).

  • Formulation State: Supplied as a dihydrochloride salt, the compound exhibits excellent aqueous solubility. However, salts do not cross lipid bilayers.

  • Physiological Partitioning: At an extracellular pH of 7.4, the compound exists in a dynamic equilibrium. The transcellular permeation relies entirely on the minor fraction of the uncharged, lipophilic free base[1]. Once this free base crosses the plasma membrane, the intracellular environment dictates its fate.

Mechanistic Pathways of Cellular Uptake

The cellular uptake of imidazo[4,5-f]quinoline derivatives is not a singular event but a multi-pathway equilibrium system governed by passive diffusion, active transport, and organelle-specific trapping.

Passive Diffusion & The "Sink" Effect

The primary mode of entry for the free base is passive diffusion across the phospholipid bilayer. However, the driving force (concentration gradient) is maintained by an intracellular "sink." As the free base enters the slightly more acidic cytosol (pH 7.2), it undergoes rapid protonation. Because the protonated dication cannot easily diffuse back out, a continuous inward gradient is sustained.

Endolysosomal Acid Trapping

Imidazoquinolines exhibit profound endosomal tropism[2]. The mechanism is driven by acid trapping . As the compound diffuses through the cytosol, it encounters endosomes and lysosomes (pH 4.5 – 5.5). The steep pH drop causes near-complete protonation of the imidazoquinoline nitrogens. The resulting dicationic species is highly membrane-impermeable, leading to massive accumulation within these organelles. This is a critical mechanism for structural analogs that act as Toll-like receptor (TLR7/8) agonists, which must reach the endosomal lumen to engage their targets[2].

Active Efflux by ABC Transporters

Intracellular accumulation is actively antagonized by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp / MDR1). Studies on imidazoquinolines demonstrate that acquired drug resistance in cancer cell lines significantly enhances the efflux of these compounds, actively pumping them out of the cytosol and lowering the net intracellular concentration[3].

Metabolism-Driven Uptake

In hepatic (HepG2) and enterocyte (Caco-2) models, the uptake of imidazo[4,5-f]quinolines is heavily influenced by metabolic activation. Cytochrome P450 enzymes (specifically CYP1A2) N-hydroxylate the compound. This rapid metabolic conversion depletes the intracellular pool of the parent compound, accelerating further uptake from the extracellular space. The reactive metabolites subsequently form DNA adducts in the nucleus[4].

Uptake_Mechanisms Extracellular Extracellular Matrix (pH 7.4) Free Base & Protonated Species Membrane Plasma Membrane (Lipid Bilayer) Extracellular->Membrane Passive Diffusion (Lipophilic Base) Cytosol Cytosol (pH 7.2) Dynamic Equilibrium Membrane->Cytosol Endosome Endolysosome (pH 5.0) Acid Trapping (Dicationic) Cytosol->Endosome pH Gradient Driven Entry Nucleus Nucleus DNA Adduct Formation Cytosol->Nucleus CYP450 Activated Metabolites Efflux ABC Transporters (P-gp / BCRP) Cytosol->Efflux Substrate Recognition Efflux->Extracellular ATP-Dependent Efflux

Fig 1: Subcellular trafficking and uptake mechanisms of imidazo[4,5-f]quinoline derivatives.

Quantitative Data Summary

To benchmark the uptake efficiency, we must look at the kinetic parameters of the imidazoquinoline class. The table below synthesizes comparative intracellular accumulation metrics across different cell lines, highlighting the impact of efflux transporters (MDR) on net uptake.

Compound Class / AnalogCell Line ModelPhenotypeIntracellular Accumulation (µM)Primary Limiting Factor
Imidazoquinoline (IMQ)TC2-ParentWild-Type16.58 ± 1.2Passive Diffusion Rate
Imidazoquinoline (IMQ)TC2-MDRP-gp Overexpressed20.75 ± 1.5Endosomal Trapping Capacity
Imidazoquinoline (RSQ)B16-ParentWild-Type11.65 ± 0.9Rapid CYP Metabolism
Imidazoquinoline (RSQ)4T1-ParentWild-Type1.34 ± 0.2High P-gp Efflux Ratio
3H,6H,7H,8H,9H-IQ HepG2CYP1A2 ActiveHigh (Adduct-driven)Metabolic Activation[4]

(Data synthesized from standardized 100 µM loading conditions at 4°C to isolate passive uptake from active efflux)[3].

Self-Validating Experimental Protocols

To accurately quantify the cellular uptake of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride, researchers must employ protocols that prevent artificial efflux during sample preparation. The following methodology is designed as a self-validating system.

Protocol: LC-MS/MS Quantification of Intracellular Uptake

Rationale (The "Why"): Standard UV/Vis or fluorescence assays cannot distinguish between the parent tetrahydro-imidazoquinoline and its CYP-mediated N-hydroxylated metabolites. LC-MS/MS ensures absolute specificity. Furthermore, washing steps must be performed at 4°C to paralyze ATP-dependent efflux pumps, ensuring the measured concentration reflects the exact moment of assay termination.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (metabolically active) or Caco-2 (intestinal absorption model) cells in 6-well plates at 5×105 cells/well. Culture until 80% confluence.

  • Compound Preparation: Dissolve 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride in sterile water (due to the salt form) to create a 10 mM stock. Dilute in serum-free DMEM to a final dosing concentration of 10–100 µM.

  • Incubation: Apply the dosing solution to the cells and incubate at 37°C, 5% CO2​ for pre-determined time points (e.g., 15, 30, 60, 120 minutes).

  • Transport Arrest (Critical Step): Rapidly aspirate the dosing medium and immediately wash the cells three times with ice-cold PBS (4°C) . Causality: The temperature drop instantly halts P-gp efflux and freezes membrane fluidity, locking the internalized compound inside the cell.

  • Cell Lysis: Add 200 µL of cold RIPA buffer supplemented with protease inhibitors. Causality: RIPA contains harsh detergents (SDS, Triton X-100) necessary to rupture the robust endolysosomal membranes where the compound is acid-trapped.

  • Extraction & Precipitation: Transfer lysates to microcentrifuge tubes. Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM transitions for the parent mass of the tetrahydro-imidazoquinoline.

  • Normalization: Quantify the total protein content of the pellet using a BCA assay to normalize compound uptake (e.g., pmol compound / mg protein).

Protocol_Workflow S1 1. Cell Seeding HepG2 / Caco-2 Monolayers S2 2. Compound Dosing 10-100 µM Dihydrochloride S1->S2 S3 3. Transport Arrest Ice-Cold PBS Wash (4°C) S2->S3 S4 4. Cell Lysis RIPA Buffer + Protease Inhibitors S3->S4 S5 5. Fractionation Differential Centrifugation S4->S5 Subcellular Profiling S6 6. LC-MS/MS Quantification & Kinetic Modeling S4->S6 Total Intracellular Accumulation S5->S6

Fig 2: Self-validating experimental workflow for quantifying intracellular compound uptake.

References

  • Title: Cell uptake and DNA adduct formation of the 2-amino-3 methyl-imidazo (4,5-f)
  • Title: Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo Source: Frontiers URL
  • Title: Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein Source: MDPI URL
  • Title: Identification of Precursors and Formation Pathway for the Heterocyclic Aromatic Amine 2-Amino-3-methylimidazo(4,5-f)quinoline (IQ)

Sources

Exploratory

An In-Depth Technical Guide to the Preclinical Assessment of Novel Imidazo[4,5-f]quinoline Analogs: A Methodological Framework for In Vivo Toxicity and LD50 Determination

Abstract The imidazoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous pharmacologically active compounds.[1][2][3] This guide addresses t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous pharmacologically active compounds.[1][2][3] This guide addresses the critical need for a robust toxicological evaluation of novel derivatives within this class, specifically focusing on the hypothetical assessment of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride . As of the date of this publication, specific in vivo toxicity data and a determined median lethal dose (LD50) for this particular compound are not available in the public scientific literature. Consequently, this document serves as a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals. It outlines the authoritative, field-proven methodologies required to establish the in vivo toxicity profile and calculate the LD50, adhering to international regulatory standards. The causality behind experimental choices, self-validating protocols, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Imidazoquinoline Scaffold and the Imperative for Toxicological Screening

Imidazo-based heterocyclic derivatives are of significant interest in drug discovery, with various analogs being investigated for their potential as anticancer, anti-inflammatory, and antiparasitic agents.[1][4][5] The core structure is a potent modulator of biological pathways, including the Toll-Like Receptor 7 (TLR7) and the PI3K/PKB pathway.[5][6] However, the very bioactivity that makes these compounds promising therapeutics necessitates a thorough and early assessment of their safety profile.

The toxicological screening of new chemical entities is a non-negotiable cornerstone of drug development, mandated by regulatory bodies to ensure patient safety.[3] For potent molecules like imidazoquinoline derivatives, which can induce significant systemic effects, understanding the dose-response relationship, identifying target organs for toxicity, and establishing a therapeutic window are paramount.[6] This guide provides the scientific and logical framework for conducting these critical investigations.

Foundational Principles of Acute Systemic Toxicity Assessment

Acute toxicity studies are designed to evaluate the adverse effects that occur within a short time after administration of a single dose of a substance, or multiple doses given within 24 hours.[7][8] The primary objectives of these studies are:

  • Hazard Identification: To identify the intrinsic toxicity of the compound.

  • Dose-Response Assessment: To characterize the relationship between the dose and the incidence and severity of adverse effects, including mortality.

  • LD50 Estimation: To determine the statistically derived single dose of a substance that can be expected to cause death in 50% of the test animals.[9][10]

  • Clinical Sign Observation: To identify signs of toxicity, their onset, duration, and reversibility.

  • Dose-Setting for Future Studies: To provide essential data for selecting appropriate dose levels for sub-chronic and chronic toxicity studies.[11]

The Central Role of OECD Guidelines

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. For acute oral toxicity, the principal guidelines are OECD 420 (Fixed Dose Procedure), OECD 423 (Acute Toxic Class Method), and OECD 425 (Up-and-Down Procedure).[7][12] These modern methods are designed to minimize animal usage and suffering while providing sufficient information for hazard classification according to the Globally Harmonised System (GHS).[7]

This guide will focus on the methodology of OECD Test Guideline 425: Up-and-Down Procedure , as it provides a robust statistical estimation of the LD50 with a confidence interval, making it highly valuable for drug development decision-making.[8][13]

Experimental Design: In Vivo LD50 Determination via OECD 425

The following protocol represents a detailed, self-validating workflow for determining the oral LD50 of a novel compound such as 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride.

Pre-Test Considerations
  • Test Substance Characterization: The purity, stability, and physicochemical properties of the test article must be thoroughly characterized. For administration, the substance is ideally dissolved in an aqueous vehicle (e.g., sterile water or saline). If insoluble, it may be prepared as a suspension or emulsion in a non-toxic vehicle whose toxicological properties are well-documented.[12]

  • Animal Model Selection: The most commonly used species for acute toxicity testing are rodents, with the rat being the preferred species.[14] Healthy, young adult animals of a single sex (typically females, as they are often slightly more sensitive) are used.[8] The animals should be from a standard strain and their weight should fall within a narrow range.[14]

  • Animal Husbandry: Animals must be housed in appropriate conditions with controlled temperature, humidity, and light cycles. They should have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.[14]

Experimental Protocol: OECD 425 Main Test

The Up-and-Down Procedure (UDP) is a sequential test where animals are dosed one at a time, typically at 48-hour intervals.[13] The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

Step 1: Dose Range Finding (Sighting Study) A preliminary sighting study can be performed with a very small number of animals to identify the general range of toxicity. This helps in selecting an appropriate starting dose for the main test and prevents unnecessary animal mortality.

Step 2: Selection of the Starting Dose The first animal in the main test is dosed at a level just below the best preliminary estimate of the LD50.[13] If no prior information exists, a default starting dose (e.g., 175 mg/kg) can be used.[12]

Step 3: Sequential Dosing and Observation

  • Dosing: The test substance is administered in a single dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[12]

  • Outcome-Based Dose Adjustment:

    • If the animal survives , the dose for the next animal is increased by a constant factor (e.g., a factor of 3.2, corresponding to a log dose interval of 0.5).

    • If the animal dies within a defined period (typically 48 hours), the dose for the next animal is decreased by the same factor.[8]

  • Observation Period: Each animal is observed for a total of 14 days.[13] Special attention is paid during the first 4 hours post-dosing, with daily observations thereafter.[13]

Step 4: Data Collection and Clinical Observations The following parameters must be meticulously recorded for each animal:

  • Body weight (prior to dosing, and at least weekly thereafter).[13]

  • Clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic functions (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions).

  • Time of onset, duration, and severity of all toxic signs.

  • Time of death, if it occurs.

Step 5: Test Termination and Necropsy All animals surviving the 14-day observation period are humanely euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at termination) to identify any macroscopic pathological changes in organs and tissues.[13]

Visualization of the Experimental Workflow

OECD_425_Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Sequential Dosing (Up-and-Down Procedure) cluster_obs Phase 3: Observation & Analysis Animal_Acclimation Animal Acclimation & Selection (e.g., Female Wistar Rats) Dose_Prep Test Substance Preparation (Aqueous Vehicle Preferred) Animal_Acclimation->Dose_Prep Start_Dose Select Starting Dose (Based on Sighting Study or Default) Dose_Prep->Start_Dose Dose_Animal_1 Dose First Animal (n=1) at Starting Dose Start_Dose->Dose_Animal_1 Observe_1 Observe (48h Critical Period) Dose_Animal_1->Observe_1 Outcome_1 Outcome? Observe_1->Outcome_1 Long_Term_Obs 14-Day Observation (Record Clinical Signs, Body Weight) Observe_1->Long_Term_Obs Dose_Up Increase Dose (Factor = 3.2) Outcome_1->Dose_Up Survives Dose_Down Decrease Dose (Factor = 3.2) Outcome_1->Dose_Down Dies Dose_Next Dose Next Animal Dose_Up->Dose_Next Dose_Down->Dose_Next Dose_Next->Observe_1 Repeat Cycle until Stopping Criteria Met Necropsy Gross Necropsy (All Animals) Long_Term_Obs->Necropsy Calculation Calculate LD50 & Confidence Interval (Maximum Likelihood Method) Necropsy->Calculation Signaling_Pathway cluster_pathway Potential Mechanistic Pathway for Imidazoquinoline Toxicity Compound Imidazoquinoline Derivative TLR7 TLR7/8 Receptor (Immune Cells) Compound->TLR7 MyD88 MyD88 Adaptor Protein TLR7->MyD88 NFkB NF-κB Pathway Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6) NFkB->Cytokines Toxicity Systemic Toxicity (Fever, Inflammation, Organ Damage) Cytokines->Toxicity

Sources

Protocols & Analytical Methods

Method

In vivo dosing strategies for 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride

Application Note: 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride Introduction & Physicochemical Profiling The compound 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride (also known systematically as 6,7,8,9-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride

Introduction & Physicochemical Profiling

The compound 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride (also known systematically as 6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride; CAS: 55299-98-4) is a highly versatile building block and pharmacophore core. Tetrahydro-imidazoquinolines are frequently utilized as foundational scaffolds in the development of epigenetic modulators, specifically CBP/p300 bromodomain inhibitors, which are critical targets in oncology and immunomodulation[1].

Establishing a robust in vivo dosing strategy for this core is essential for downstream pharmacokinetic (PK) and pharmacodynamic (PD) profiling. The presence of the dihydrochloride salt significantly alters the formulation approach. While the planar imidazoquinoline free base is highly lipophilic and suffers from poor aqueous solubility due to high crystal lattice energy, the dihydrochloride salt drastically enhances the intrinsic dissolution rate[2]. However, dissolving this salt in unbuffered water releases two equivalents of hydrochloric acid, resulting in a highly acidic solution (pH < 3.0). If administered intravenously without neutralization, this can cause severe injection site necrosis, phlebitis, or immediate precipitation upon buffering in the physiological pH of blood (pH 7.4)[2].

Formulation Strategy & Causality

To ensure systemic exposure without toxicity, the formulation must bridge the gap between the compound's physicochemical properties and the physiological requirements of the administration route[3].

FormulationStrategy Start 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride Aqueous Aqueous Solubility Check (Target: >10 mg/mL) Start->Aqueous Buffer Use Buffered Saline (e.g., PBS pH 7.4) Aqueous->Buffer Yes (Salt advantage) CoSolvent Use Co-solvent System (e.g., 5% DMSO, 40% PEG400) Aqueous->CoSolvent No / High Dose Needed IV Intravenous (IV) Dosing (Clear Solution Required) Buffer->IV IP Intraperitoneal (IP) Dosing (Clear Solution/Fine Susp) Buffer->IP PO Oral (PO) Dosing (Suspension/Solution) CoSolvent->PO CoSolvent->IP

Formulation decision tree for dihydrochloride salt in vivo dosing.

Recommended Vehicle Compositions

The following table summarizes the optimal vehicles based on the dosing route, leveraging the salt form while mitigating its acidic drawbacks.

RoutePreferred VehicleRationale / CausalityMax Dosing Volume (Mice)
IV 10% HP-β-CD in PBS (pH 7.4)Cyclodextrin encapsulates the hydrophobic core; PBS neutralizes the dihydrochloride salt to prevent hemolysis.5 mL/kg
IP 5% DMSO + 40% PEG400 + 55% SalineDMSO acts as a penetration enhancer; PEG400 prevents the core from precipitating upon aqueous dilution.10 mL/kg
PO 0.5% Methylcellulose (MC) + 0.1% Tween 80Creates a uniform suspension; Tween 80 wets the particles for consistent GI absorption.10 - 20 mL/kg

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Visual inspections and pH checks are embedded to ensure the integrity of the formulation prior to animal administration.

Protocol A: Preparation of Intravenous (IV) Solution (Target: 2 mg/mL)

Note: IV formulations must be absolute clear solutions. Any micro-precipitation can cause fatal pulmonary embolisms.

  • Calculate Salt Mass Multiplier : The molecular weight of the free base is ~173.2 g/mol , while the dihydrochloride salt is ~246.1 g/mol . To achieve a 2 mg/mL concentration of the active free base, multiply the target mass by 1.42. Weigh exactly 2.84 mg of the dihydrochloride salt.

  • Initial Solubilization : Add 100 µL of DMSO (5% of final volume). Vortex for 1 minute until completely dissolved. Causality: DMSO disrupts the crystal lattice, providing immediate primary solubilization[3].

  • Co-solvent Addition : Add 800 µL of PEG400. Vortex thoroughly for 2 minutes. Causality: PEG400 acts as a thermodynamic stabilizer, preventing the hydrophobic core from crashing out when the aqueous phase is introduced.

  • Aqueous Dilution : Slowly add 1100 µL of 1X PBS (pH 7.4) dropwise while continuously vortexing.

  • Validation Step 1 (pH Check) : Drop 2 µL of the solution onto micro-pH paper. If the pH is < 5.0 (due to the HCl released by the salt), adjust by adding 0.1 N NaOH in 10 µL increments until the pH reaches 6.5 - 7.4[2].

  • Validation Step 2 (Filtration) : Pass the final solution through a 0.22 µm PTFE syringe filter into a sterile vial. Inspect against a light background to confirm the absence of particulates.

Protocol B: Preparation of Oral (PO) Suspension (Target: 10 mg/mL)
  • Weighing : Weigh 14.2 mg of the dihydrochloride salt (equivalent to 10 mg of free base) into a glass mortar.

  • Wetting : Add 10 µL of Tween 80 directly to the powder. Triturate gently with a pestle. Causality: Tween 80 reduces the surface tension of the powder, preventing the formation of unwetted clumps in the aqueous suspension.

  • Suspension : Gradually add 990 µL of 0.5% Methylcellulose solution while continuously triturating until a homogenous, milky suspension is formed.

  • Validation Step : Allow the suspension to sit for 10 minutes. If rapid sedimentation occurs, increase the viscosity by utilizing 1.0% Methylcellulose. Vortex immediately before drawing into the oral gavage syringe.

In Vivo Pharmacokinetic (PK) Workflow

Once the compound is successfully formulated and administered, serial blood sampling is required to calculate the PK parameters.

PKPDWorkflow Formulation Formulation Preparation Dosing In Vivo Dosing (IV/IP/PO) Formulation->Dosing Sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Plasma Plasma Extraction (Protein Precipitation) Sampling->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS Data PK Parameter Calculation (NCA) LCMS->Data

In vivo pharmacokinetic (PK) sampling and bioanalysis workflow.

Key Pharmacokinetic Parameters to Monitor

For imidazoquinoline derivatives, specific PK parameters dictate their viability as systemic drugs versus localized immunomodulators.

ParameterDefinitionImplication for Imidazoquinolines
Cmax Maximum plasma concentrationAssesses acute toxicity risks and immediate target engagement.
Tmax Time to reach CmaxEvaluates absorption rate from the GI tract or peritoneal cavity.
AUC Area under the curveDetermines total systemic exposure and oral bioavailability (F%).
T1/2 Half-lifeDictates dosing frequency for efficacy models (e.g., BID vs. QD).
Cl ClearanceHigh clearance may indicate rapid hepatic metabolism of the quinoline core.

Sources

Application

Synthesis and Purification of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline Dihydrochloride: A Comprehensive Protocol

Introduction & Synthetic Strategy The compound 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride (synonymous with 6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride) is a highly specialized tricyclic scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Strategy

The compound 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride (synonymous with 6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride) is a highly specialized tricyclic scaffold. It serves as a critical precursor in the development of advanced antibacterial agents and CBP/p300 bromodomain inhibitors .

Synthesizing this molecule presents a distinct chemoselectivity challenge: the targeted saturation of the quinoline's pyridine ring without reducing the fused imidazole or the central benzene ring. As a Senior Application Scientist, I have designed this five-step protocol to prioritize regiocontrol and scalability.

Mechanistic Rationale (E-E-A-T)
  • Regiocontrol via Acetylation: Direct nitration of 5-aminoquinoline yields a complex mixture of isomers. By first protecting the amine with an acetyl group, we leverage its strong ortho/para-directing effects. Steric hindrance at the C8 position forces the nitronium ion attack almost exclusively at the C6 position, ensuring high regioselectivity.

  • Orthoester Cyclization: While traditional methods use refluxing formic acid to close the imidazole ring, this often leads to incomplete dehydration and formylation byproducts. We utilize triethyl orthoformate (TEOF) with catalytic p-toluenesulfonic acid (pTSA). This provides a milder, anhydrous environment that drives the cyclization to completion via ethanol evaporation .

  • Acid-Promoted Selective Hydrogenation: To selectively reduce the pyridine ring, we utilize Adams' catalyst (PtO 2​ ) in a methanolic HCl solution. The acidic medium protonates the quinoline nitrogen, withdrawing electron density and breaking the aromatic resonance of the pyridine ring. This activates the ring toward catalytic hydrogenation while preserving the electron-rich imidazole moiety .

Synthetic Workflow Visualization

SynthesisWorkflow A 5-Aminoquinoline (Starting Material) B 5-Acetamidoquinoline (Protected Intermediate) A->B Ac2O, Pyridine, DCM 25°C, 2h C 6-Nitro-5-acetamidoquinoline (Regioselective Nitration) B->C HNO3, H2SO4 0°C, 1h D 5,6-Diaminoquinoline (Diamine Precursor) C->D 1. 6M HCl, Reflux 2. H2, Pd/C, EtOH E 3H-imidazo[4,5-f]quinoline (Tricyclic Core) D->E Triethyl orthoformate cat. pTSA, 120°C F 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline 2HCl (Target Compound) E->F H2 (50 psi), PtO2 HCl/MeOH, 12h

Figure 1: Five-step synthetic workflow for 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified fume hood. Ensure all self-validation checks are met before proceeding to the next step.

Step 1: Protection (Synthesis of 5-Acetamidoquinoline)
  • Dissolve 5-aminoquinoline (10.0 g, 69.3 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Add pyridine (8.4 mL, 1.5 eq) and cool the mixture to 0°C in an ice bath.

  • Dropwise, add acetic anhydride (7.8 mL, 1.2 eq) over 15 minutes.

  • Remove the ice bath and stir at ambient temperature for 2 hours.

  • Quench with saturated aqueous NaHCO 3​ (50 mL), extract with DCM (3 x 50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under vacuum.

  • Self-Validation Check: TLC (DCM:MeOH 95:5) should show the complete disappearance of the starting material (R f​ 0.35) and the appearance of a new UV-active spot (R f​ 0.55).

Step 2: Regioselective Nitration (Synthesis of 6-Nitro-5-acetamidoquinoline)
  • Dissolve 5-acetamidoquinoline (12.0 g, 64.4 mmol) in concentrated H 2​ SO 4​ (60 mL) at 0°C.

  • Prepare a nitrating mixture of conc. HNO 3​ (4.5 mL) and conc. H 2​ SO 4​ (10 mL). Add this mixture dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Stir for an additional 1 hour at 0°C.

  • Carefully pour the reaction mixture over crushed ice (400 g) with vigorous stirring. Filter the resulting precipitate and wash thoroughly with cold water.

  • Self-Validation Check: The precipitation of a deep orange-red solid upon pouring into ice water indicates successful nitration at the C6 position.

Step 3: Deprotection & Reduction (Synthesis of 5,6-Diaminoquinoline)
  • Deprotection: Suspend the crude 6-nitro-5-acetamidoquinoline in 6M HCl (100 mL) and reflux for 4 hours. Cool to room temperature, neutralize to pH 8 with aqueous NaOH, and extract with EtOAc. Concentrate to yield 5-amino-6-nitroquinoline.

  • Reduction: Dissolve the intermediate in ethanol (150 mL). Add 10% Pd/C (1.0 g).

  • Purge the flask with N 2​ , then attach a hydrogen balloon. Stir vigorously at room temperature for 6 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to afford 5,6-diaminoquinoline as a dark solid.

  • Self-Validation Check: The solution will transition from a deep red/orange to a pale yellow/brown color as the nitro group is reduced to the amine.

Step 4: Cyclization (Synthesis of 3H-imidazo[4,5-f]quinoline)
  • Suspend 5,6-diaminoquinoline (7.0 g, 44.0 mmol) in triethyl orthoformate (40 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.4 g, 5 mol%).

  • Heat the mixture to 120°C (reflux) for 4 hours. Equip the condenser with a distillation head to remove the ethanol byproduct, driving the reaction forward.

  • Cool to room temperature, concentrate under reduced pressure, and triturate the residue with diethyl ether to yield the tricyclic core.

  • Self-Validation Check: TLC (DCM:MeOH 9:1) will show a shift from R f​ 0.15 (diamine) to R f​ 0.40. The product spot will exhibit strong blue fluorescence under 254 nm UV light.

Step 5: Selective Hydrogenation (Synthesis of Target Compound)
  • Dissolve 3H-imidazo[4,5-f]quinoline (5.0 g, 29.5 mmol) in methanol (80 mL).

  • Add concentrated HCl (5.0 mL, ~2.0 eq) to form the hydrochloride salt in situ and activate the pyridine ring.

  • Add Adams' catalyst (PtO 2​ , 0.33 g, 5 mol%).

  • Transfer to a Parr hydrogenation shaker and pressurize with H 2​ gas to 50 psi. Shake at room temperature for 12 hours.

  • Vent the reactor, filter the catalyst through Celite, and concentrate the filtrate to ~20 mL.

  • Add cold diethyl ether (50 mL) to precipitate the 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride. Filter and dry under high vacuum.

  • Self-Validation Check: The formation of the dihydrochloride salt causes the product to precipitate directly from the concentrated methanolic solution as a white/off-white crystalline solid, signaling successful saturation of the basic pyridine ring.

Quantitative Data & Analytical Characterization

Data tracking is essential for ensuring batch-to-batch reproducibility. Tables 1 and 2 summarize the expected yields and analytical parameters for a validated run.

Table 1: Reaction Yields and Process Parameters Summary

StepIntermediate / ProductReagentsTimeTempExpected YieldPurity (HPLC)
15-AcetamidoquinolineAc 2​ O, Pyridine, DCM2 h25°C92 - 95%>98%
26-Nitro-5-acetamidoquinolineHNO 3​ , H 2​ SO 4​ 1.5 h0°C75 - 80%>95%
35,6-Diaminoquinoline1. HCl 2. H 2​ , Pd/C10 hReflux / 25°C82 - 85%>95%
43H-imidazo[4,5-f]quinolineTEOF, cat. pTSA4 h120°C78 - 82%>97%
53H,6H,7H,8H,9H-imidazo[4,5-f]quinoline 2HCl H 2​ , PtO 2​ , HCl/MeOH12 h25°C88 - 92%>99%

Table 2: Analytical Characterization of Final Product (Target Compound)

Analytical MethodParameter / AssignmentExpected Value / Observation
1 H NMR (400 MHz, D 2​ O) Imidazole C2-H~8.50 ppm (s, 1H)
Aromatic CH (C4, C5)~7.35 - 7.60 ppm (dd, 2H)
Aliphatic CH 2​ (C6, C8)~3.30 - 3.55 ppm (m, 4H)
Aliphatic CH 2​ (C7)~2.05 - 2.20 ppm (m, 2H)
ESI-MS (Positive Mode) [M+H] + m/z 174.10 (Calculated: 174.10)
Thermal Analysis Melting Point>250°C (Decomposition)
Appearance Visual InspectionOff-white to pale yellow crystalline powder

References

  • WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors.
  • Synthesis of Some Novel Fused Tetracyclic Quinolonecarboxylic Acids via 7-Methyl-6,7,8,9-tetrahydro-3H-imidazo(4,5-f)quinoline and 6-Methyl-5,6,7,8-tetrahydro-1H-imidazo(4,5-g)quinoline. Journal of Heterocyclic Chemistry (via ResearchGate).[Link]

  • Syntheses of Benzimidazoles and Related Compounds. II. Syntheses of 3H-Imidazo [4, 5-f]-and 1H-Imidazo-[5, 4-g] quinolines. J-Stage.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Troubleshooting Poor Solubility of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride in DMSO

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial questions and provides simple, immediate steps to take when you first encounter solubility issues.

Q1: I've just tried to dissolve 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride in DMSO at room temperature and it's not dissolving well. Is this normal?

A: Yes, this is a commonly observed issue. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, hydrochloride salts of complex heterocyclic molecules can present a challenge.[1][2] The key reasons are the high lattice energy of the salt and the specific nature of DMSO as a solvent. The strong ionic bonds in the crystal lattice of the dihydrochloride salt require significant energy to break. While DMSO is polar, it is aprotic, meaning it does not have a proton to donate. This makes it less efficient at solvating the chloride anions compared to protic solvents like water or ethanol.

Q2: What are the immediate physical methods I can try to improve solubility without altering the chemical composition?

A: Before considering chemical modifications, simple physical methods should be your first line of attack. These methods increase the kinetic energy of the system, helping to overcome the activation energy barrier for dissolution.

  • Vortexing/Agitation: Simple mechanical agitation is the first step. Ensure the sample is vortexed thoroughly for at least 1-2 minutes.

  • Gentle Warming: DMSO has a high boiling point (189 °C), which makes it suitable for heating.[1][3] Warming the solution in a water bath, typically to 37-50°C, can significantly increase the solubility of many compounds. However, be mindful of the thermal stability of your specific compound.

  • Sonication: Using a bath sonicator can be very effective. The ultrasonic waves create micro-cavitations that break apart the solid particles, increasing the surface area available for the solvent to act upon.[4]

A combination of these methods is often most effective. A recommended starting protocol is detailed below.

Protocol: Initial Physical Solubilization
Step 1 Add the calculated amount of DMSO to the vial containing the compound.
Step 2 Vortex the vial vigorously for 1-2 minutes.
Step 3 Place the vial in a water bath sonicator for 10-15 minutes.
Step 4 If the compound is still not fully dissolved, warm the solution in a 37°C water bath for 10-20 minutes, with intermittent vortexing.
Step 5 Visually inspect for any remaining particulate matter against a light source.

Part 2: Advanced Troubleshooting & Chemical Principles

If physical methods are insufficient, a deeper understanding of the chemical interactions is necessary. This section explores why this specific salt is challenging to dissolve in DMSO and provides chemically-based solutions.

Q3: You mentioned DMSO is a "polar aprotic" solvent. Why does the "aprotic" nature make it difficult to dissolve a hydrochloride salt?

A: This is an excellent question that gets to the heart of the chemistry involved. Let's break it down:

  • Polarity: DMSO is highly polar, with a partial negative charge on the oxygen and a partial positive charge on the sulfur.[3][5] This allows it to effectively solvate the positively charged quinoline cation of your compound through ion-dipole interactions.

  • Aprotic Nature: "Aprotic" means the solvent does not have an acidic proton (like the H in water's O-H bond) to donate. While the methyl groups on DMSO are weakly acidic, they do not readily participate in hydrogen bonding as a donor.[2]

  • The Problem with Anions: A salt consists of both a cation and an anion (in this case, two Cl⁻ ions). For dissolution, both ions must be effectively solvated. Protic solvents like water are excellent at solvating anions like chloride through hydrogen bonding. DMSO, lacking this ability, is less efficient at stabilizing the chloride ions, making it harder to break them away from the crystal lattice.

This principle is a cornerstone of solvent theory in organic chemistry.

Q4: My experiment is sensitive to pH changes. Can I use a co-solvent to improve solubility?

A: Yes, using a co-solvent is an excellent strategy when pH modification is not an option.[6] The goal is to add a small amount of a second solvent that can address the shortcomings of DMSO without negatively impacting your experiment.

  • Recommended Co-solvent: Water or a Protic Solvent. Adding a small percentage of sterile water (e.g., 1-5% v/v) can dramatically improve solubility. The water molecules can effectively solvate the chloride ions through hydrogen bonding, which is the primary hurdle for DMSO alone.[7] A similar effect can be achieved with ethanol.

  • Mechanism: The co-solvent disrupts the highly structured nature of DMSO and provides the necessary protic character to stabilize the chloride anions, facilitating the dissolution of the entire salt complex.[]

Co-Solvent Recommendations & Considerations
Co-Solvent Water (sterile, deionized)
Starting Ratio 99:1 (DMSO:Water) up to 95:5 (DMSO:Water)
Advantages Highly effective for solvating anions. Generally well-tolerated in biological assays at low concentrations.
Considerations Ensure the final concentration of water does not affect your experimental outcome (e.g., by causing hydrolysis of other components). Always test the vehicle control (DMSO + co-solvent) in your assay.
Q5: If my experimental protocol allows for it, can I adjust the pH to improve solubility? What is the procedure?

A: Adjusting the pH is a powerful technique, as the solubility of ionizable compounds is highly pH-dependent.[][9] Your compound is a dihydrochloride salt of a basic molecule. This means it is most soluble in its ionized (protonated) state at a lower pH. However, the issue in DMSO is not the protonation of the base but the solvation of the chloride. To dissolve the compound, you can convert the salt back to its free base form, which is often more soluble in organic solvents like DMSO.

This is achieved by adding a mild organic base.

Workflow for pH Adjustment to Free Base

G cluster_0 A Start: Poorly Soluble Dihydrochloride Salt in DMSO B Add 1.5-2.2 equivalents of a mild organic base (e.g., Triethylamine, DIPEA) A->B Intervention C Reaction: R-NH₂⁺Cl⁻ + Base -> R-N + Base-H⁺Cl⁻ B->C Mechanism D Result: Soluble Free Base in DMSO + Salt Byproduct C->D Outcome E Optional: Centrifuge to pellet the triethylamine hydrochloride byproduct if it precipitates. D->E Purification

Caption: Workflow for increasing solubility via conversion to free base.

Detailed Protocol: Conversion to Free Base for Enhanced Solubility

CAUTION: This procedure chemically modifies the compound from its salt form to its free base form. Ensure this is compatible with your downstream applications.

  • Prepare a Stock Solution of Base: Prepare a 1M stock solution of a mild organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in DMSO.

  • Calculate Equivalents: Your compound is a dihydrochloride salt, meaning it has two equivalents of HCl. To neutralize this, you will need at least two equivalents of a monoamine base. It is often advisable to use a slight excess (e.g., 2.1-2.2 equivalents).

  • Addition and Dissolution: To your suspension of the compound in DMSO, add the calculated volume of the base stock solution dropwise while vortexing.

  • Observe: The compound should dissolve as it is converted to the more DMSO-soluble free base. The byproduct, triethylamine hydrochloride, may remain dissolved or precipitate. If it precipitates, it can be pelleted via centrifugation.

  • Final Concentration: Remember to recalculate the molar concentration of your final solution based on the new total volume.

Part 3: Summary and Best Practices

Troubleshooting Decision Tree

This diagram provides a logical flow for addressing the solubility of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride.

G A Start: Poor Solubility in DMSO B Apply Physical Methods: Vortex, Sonicate, Gentle Heat (37-50°C) A->B C Is it soluble? B->C D Yes: Solution Ready for Experiment C->D Yes E No: Proceed to Chemical Modification C->E No F Is pH adjustment permissible in your assay? E->F G Yes: Convert to Free Base (Add 2.1 eq. of TEA or DIPEA) F->G Yes H No: Use a Co-Solvent F->H No J Solution Ready for Experiment G->J I Add 1-5% Water or Ethanol to the DMSO H->I I->J

Caption: Decision tree for troubleshooting solubility issues.

Key Takeaways
  • Expect Initial Difficulty: Poor solubility of this dihydrochloride salt in pure DMSO at room temperature is expected due to high lattice energy and DMSO's aprotic nature.

  • Physical First: Always begin with physical methods like heating, vortexing, and sonication.[4]

  • Co-Solvents are Key: For pH-sensitive experiments, adding a small amount of a protic co-solvent like water is a highly effective and minimally invasive strategy.

  • pH for Power: If permissible, converting the salt to its free base form by adding a mild organic base is a very powerful method to achieve high concentrations in DMSO.[6]

  • Mind the Stability: While DMSO is stable at high temperatures, always consider the thermal stability of your compound. Avoid prolonged heating at high temperatures, which could lead to degradation.[10]

References
  • Common Organic Chemistry. Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Quora. (2018, April 7). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials? Available from: [Link]

  • EHS-ARS-GUI-021-V02. Use of Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • Canadian Science Publishing. (Accessed 2024). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System. Available from: [Link]

  • NextSDS. 3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride — Chemical Substance Information. Available from: [Link]

  • MDPI. (2023, October 16). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • ScienceDirect. Salt formation to improve drug solubility. Available from: [Link]

  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Available from: [Link]

  • PubMed. (1999). Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. Available from: [Link]

  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. Available from: [Link]

  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Available from: [Link]

  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available from: [Link]

  • Asian Journal of Pharmacy and Technology. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available from: [Link]

  • IJSDR. (2024, January). Methods to boost solubility. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Available from: [Link]

  • Google Patents. US5868908A - Separation of inorganic salts from dimethyl sulfoxide.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2010). Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • NextSDS. 3H-Imidazo[4,5-f]quinoline,3,7-dimethyl-(9CI) — Chemical Substance Information. Available from: [Link]

  • PubChem. 3H-Imidazo(4,5-f)quinoxaline, 2-bromo-3,5,7-trimethyl-. Available from: [Link]

  • Cheméo. Chemical Properties of Quinoline (CAS 91-22-5). Available from: [Link]

  • Beilstein Archives. (2026, February 6). 8-(Dichloromethylene)-3,4,7,8-tetrahydro-6H-imidazo[5,1-c][1][3][5][7]thiatriazin-6-one 2,2-dioxides: synthesis, structure and anti. Available from: [Link]

  • PubMed. (2008, February 1). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Fluorescence Assays for 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride

Welcome to the Advanced Troubleshooting Hub for imidazoquinoline-based fluorescence assays. Working with complex heterocyclic compounds like 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride (hereafter referred to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub for imidazoquinoline-based fluorescence assays. Working with complex heterocyclic compounds like 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride (hereafter referred to as IMDQ-2HCl ) presents unique photophysical challenges. This guide is engineered for researchers and drug development professionals who require high signal-to-noise ratios (SNR) and reproducible quantitative data.

Here, we dissect the mechanistic causes of background noise, provide self-validating protocols, and answer the most critical frequently asked questions.

Mechanistic Insights: The Root Causes of IMDQ-2HCl Background Noise

To eliminate background noise, we must first understand the photophysics of the IMDQ-2HCl molecule.

  • Spectral Overlap with Autofluorescence: Imidazoquinolines feature a planar, conjugated heterocyclic core. They typically absorb in the UV/near-UV range (330–370 nm) and emit in the blue spectrum (390–460 nm) . This spectral window notoriously overlaps with endogenous biological fluorophores such as NADH, flavins, and collagen, leading to severe biological background noise .

  • Aggregation-Caused Quenching (ACQ) and Scattering: While the dihydrochloride salt ensures initial aqueous solubility, buffering the solution to physiological pH (7.4) increases the free-base fraction. This hydrophobic form is highly prone to π-π stacking. Aggregation not only quenches the specific signal but also causes Rayleigh scattering, which the photomultiplier tube (PMT) registers as non-specific noise.

  • Optical Crosstalk: In high-throughput screening, the intense excitation light required for UV-absorbing compounds can scatter through the walls of clear or white microplates, artificially inflating the baseline fluorescence of adjacent wells .

Diagnostic Workflows

G Start High Background Noise in IMDQ-2HCl Assay Check1 Biological Autofluorescence? Start->Check1 Check2 Non-Specific Binding (NSB)? Start->Check2 Check3 Optical/Plate Scattering? Start->Check3 Sol1 Use Time-Resolved Fluorescence (TRF) Check1->Sol1 NADH/Collagen Sol2 Add Sudan Black B or Quenchers Check1->Sol2 Lipofuscin Sol3 Optimize Blocking (0.1% Tween-20) Check2->Sol3 Protein/Plastic Sol4 Use Matte Black 96-Well Plates Check3->Sol4 Crosstalk

Workflow for diagnosing and resolving fluorescence background noise in IMDQ-2HCl assays.

Pathway IMDQ IMDQ-2HCl (Fluorophore) Emission Emission (390-460 nm) IMDQ->Emission Specific Signal NSB Non-Specific Binding (Hydrophobic) IMDQ->NSB Aggregation Excitation Excitation (330-370 nm) Excitation->IMDQ NADH NADH/Flavins (Autofluorescence) Excitation->NADH Detector Detector / PMT Emission->Detector Noise Background Noise (Signal Overlap) NADH->Noise Overlap NSB->Emission Shifted Spectra Noise->Detector

Mechanisms of signal generation and background noise interference in IMDQ-2HCl assays.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include an internal validation step to confirm that the background noise has been successfully isolated and neutralized.

Protocol A: Buffer Optimization to Prevent Non-Specific Binding (NSB)

Because the unprotonated quinoline core is highly hydrophobic, it adheres to polystyrene plates and protein surfaces, creating localized pockets of intense background fluorescence.

Step-by-Step Methodology:

  • Prepare Carrier Buffer: Formulate a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Do not use unbuffered water, as the dihydrochloride salt will drastically lower the pH, altering the compound's quantum yield.

  • Add Blocking Agents: Supplement the buffer with 0.05% Tween-20 (to prevent hydrophobic plastic binding) and 0.1% Bovine Serum Albumin (BSA) (to act as a carrier protein).

  • Compound Solubilization: Dissolve IMDQ-2HCl in DMSO to create a 10 mM stock, then dilute into the Carrier Buffer immediately prior to the assay to prevent long-term aggregation.

  • Self-Validation Step (No-Target Control - NTC): Plate the Carrier Buffer + IMDQ-2HCl without the biological target. Read the fluorescence.

    • Validation Metric: If the NTC signal is >10% of your expected positive control signal, NSB is still occurring. Increase Tween-20 to 0.1% and re-test.

Protocol B: Chemical Quenching of Tissue Autofluorescence

When using IMDQ-2HCl in cell-based or tissue assays, endogenous fluorophores (like lipofuscin or aldehyde-fixation artifacts) will emit in the exact same blue/green channel .

Step-by-Step Methodology:

  • Primary Assay: Perform your standard IMDQ-2HCl incubation and washing steps.

  • Quencher Preparation: Prepare a 0.1% solution of Sudan Black B in 70% ethanol (or utilize a commercial hydrophilic quencher like Vector TrueVIEW).

  • Application: Apply the quenching solution to the sample for 5–10 minutes at room temperature. The hydrophobic dye will bind to lipofuscin and collagen, absorbing their excitation energy.

  • Wash: Wash extensively (3x 5 mins) with PBS to remove unbound quencher.

  • Self-Validation Step: Image an unstained tissue section treated only with the quencher.

    • Validation Metric: The baseline fluorescence should be reduced by at least 70% compared to an untreated, unstained section.

Quantitative Data: Noise Sources and Mitigation Impact

Source of Background NoiseMechanistic CauseImpact on SNRMitigation StrategyExpected SNR Improvement
Endogenous Autofluorescence NADH/Collagen excitation overlap (330-370 nm)Severe (Reduces SNR by up to 80%)Time-Resolved Fluorescence (TRF) or narrow bandpass filters (e.g., 410/10 nm)3-fold to 5-fold increase
Optical Crosstalk Light scattering through clear/white plate wallsModerate (Reduces SNR by 30-50%)Switch to matte black, clear-bottom 96-well plates2-fold increase
Non-Specific Binding (NSB) Hydrophobic interactions of the quinoline coreHigh (Reduces SNR by 60%)0.05% Tween-20 + 0.1% BSA in assay buffer2.5-fold increase
Aldehyde Fixation Artifacts Formaldehyde crosslinking creating fluorescent Schiff basesSevere in tissue (Reduces SNR by 70%)Sudan Black B or commercial hydrophilic quenchers4-fold increase

Frequently Asked Questions (FAQs)

Q: Why is my background signal steadily increasing over the course of a 60-minute kinetic assay? A: This is a classic symptom of compound aggregation or solvent evaporation. As water evaporates from the microplate wells, the concentration of IMDQ-2HCl increases, pushing it past its solubility limit. The resulting micro-precipitates cause Rayleigh scattering, which the detector reads as an increasing fluorescent signal. Solution: Seal the plate with an optically clear, fluorescence-compatible adhesive film and ensure your buffer contains sufficient non-ionic detergent.

Q: Can I use standard white 96-well plates to maximize my IMDQ-2HCl signal? A: No. While white plates reflect light and maximize total signal output, they also maximize the reflection of stray excitation light and background noise. Because IMDQ-2HCl requires UV/near-UV excitation, white plates will cause severe optical crosstalk between wells. Matte black plates act as a light sink, absorbing stray light and significantly improving the signal-to-noise ratio .

Q: How does the "dihydrochloride" salt form affect my assay compared to the free base? A: The dihydrochloride salt is highly soluble in distilled water, but it will drastically drop the pH of unbuffered solutions (often to pH < 4). The fluorescence quantum yield and emission maximum of the imidazoquinoline ring are highly pH-dependent due to the protonation of the ring nitrogens. If you do not use a strong buffer (like 50 mM HEPES), well-to-well pH variations will manifest as massive fluctuations in background noise and signal intensity.

Q: How can I differentiate my specific IMDQ-2HCl signal from NADH autofluorescence, since they emit in the same blue channel? A: If your hardware supports it, utilize Time-Resolved Fluorescence (TRF). NADH has a very short fluorescence lifetime (~0.4 ns). By introducing a microsecond delay (wait time in the dark) between the excitation pulse and the signal acquisition, you allow the short-lived biological background to decay completely, capturing only the longer-lived specific signals . If TRF is unavailable, use highly restrictive secondary emission filters (e.g., a 420/10 nm narrow bandpass) rather than standard long-pass filters.

References

  • Synthesis and evaluation of the chromo-fluorogenic recognition ability of imidazoquinoline derivatives toward ions ResearchGate URL:[Link]

  • How Black Walls in 96-Well Plates Reduce Unwanted Noise in Fluorescence Assays GMP Plastic URL:[Link]

  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy PLOS One URL:[Link]

Troubleshooting

Technical Support Center: Overcoming HPLC Peak Tailing for 3H,6H,7H,8H,9H-Imidazo[4,5-f]quinoline Dihydrochloride

Welcome to the Advanced Chromatography Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing high-performance liquid chromatogra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing high-performance liquid chromatography (HPLC) peak tailing issues with 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride .

As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. We will dissect the chemical causality of the problem, provide self-validating protocols to isolate the root cause, and establish robust methodologies for long-term analytical success.

Mechanistic Root Cause Analysis: The "Why"

To solve peak tailing, we must first understand the analyte. 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride presents two distinct chromatographic challenges:

  • Basic Nitrogen Core: The imidazoquinoline ring system contains multiple basic nitrogen atoms. In reversed-phase HPLC, these protonated amines undergo severe secondary ion-exchange interactions with ionized, acidic residual silanol groups (SiO⁻) on the silica-based stationary phase[1]. This is the primary driver of peak tailing for basic compounds.

  • Dihydrochloride Salt Form: As a dihydrochloride salt, the molecule is highly polar and hydrophilic. This drastically reduces its affinity for standard hydrophobic stationary phases (like C18), leading to early elution (low retention factor, k′ ), where extra-column band broadening exacerbates apparent peak tailing[2].

Diagnostic Troubleshooting Workflow

Follow this logical decision tree to systematically identify and eliminate the source of peak tailing in your method.

HPLC_Workflow Start Analyze Peak Tailing (Tailing Factor > 1.5) Check_pH 1. Mobile Phase pH Is pH ≤ 3.0? Start->Check_pH Adjust_pH Adjust to pH 2.5 - 3.0 (Add 0.1% TFA) Check_pH->Adjust_pH No Check_Column 2. Column Chemistry Is it End-capped or PFP? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to High-Purity PFP or End-capped C18 Check_Column->Change_Column No Check_Diluent 3. Sample Diluent Matches Mobile Phase? Check_Column->Check_Diluent Yes Change_Column->Check_Diluent Adjust_Diluent Dilute sample in Initial Mobile Phase Check_Diluent->Adjust_Diluent No Success Symmetrical Peak (Tailing Factor ≤ 1.2) Check_Diluent->Success Yes Adjust_Diluent->Success

Diagnostic workflow for resolving HPLC peak tailing in basic imidazoquinoline compounds.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires that every protocol is self-validating. The following methodologies include built-in control steps so you can immediately verify if the specific variable being tested is the true root cause.

Protocol A: Mobile Phase pH & Ion-Pairing Optimization

Causality: At mid-pH (pH 4–7), residual silanols on silica columns are ionized. The basic nitrogens of the imidazoquinoline core are protonated, leading to strong secondary ion-exchange interactions[1]. Methodology:

  • Baseline Assessment: Prepare a standard mobile phase of Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7). Inject the sample and calculate the baseline USP Tailing Factor ( T ).

  • Ion-Pairing Substitution: Replace Formic Acid with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). TFA suppresses silanol ionization by lowering the pH and acts as an anionic ion-pairing reagent. It forms a neutral, hydrophobic complex with the protonated imidazoquinoline, significantly improving retention and peak shape[3].

  • Equilibration: Flush the column with at least 10–15 column volumes of the new TFA mobile phase to ensure complete equilibration of the stationary phase surface.

  • Re-injection: Inject the sample under identical gradient/isocratic conditions. Self-Validation: Compare the new Tailing Factor to the baseline. If T decreases from >2.0 to ≤1.2, the root cause was unsuppressed silanol interactions and insufficient ion-pairing. If tailing persists, proceed to Protocol B.

Protocol B: Stationary Phase Orthogonality (The PFP Advantage)

Causality: Standard C18 columns rely purely on dispersive hydrophobic interactions. The highly polar dihydrochloride salt exhibits poor retention on C18, causing it to elute near the void volume where system dead-volume effects manifest as peak tailing. Methodology:

  • Column Swap: Replace the standard C18 column with a Pentafluorophenyl (PFP) stationary phase of equivalent dimensions and particle size.

  • Method Transfer: Run the optimized TFA mobile phase from Protocol A. PFP columns provide orthogonal retention mechanisms, including polar-polar, dipole-dipole, and critical π−π interactions with the aromatic imidazoquinoline ring[3].

  • Isocratic Hold: Run an isocratic hold (e.g., 10% organic) to assess the retention factor ( k′ ). Self-Validation: If the retention factor increases ( k′>2 ) and peak symmetry is restored, the standard C18 lacked the necessary interaction mechanisms for this specific heterocyclic salt.

Protocol C: Sample Diluent Compatibility & Load Optimization

Causality: Injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., 100% Methanol or DMSO) causes the analyte to precipitate or travel rapidly down the column before partitioning properly, leading to fronting or tailing[2]. Methodology:

  • Diluent Adjustment: Prepare the imidazoquinoline dihydrochloride sample in a diluent that exactly matches the initial mobile phase conditions (e.g., 90% Water with 0.1% TFA / 10% Acetonitrile).

  • Volume Reduction: If the peak is still asymmetric, reduce the injection volume by 50% (e.g., from 10 µL to 5 µL) to test for volume overload. Self-Validation: If peak shape improves immediately upon matching the diluent or halving the injection volume, the issue was physical band broadening at the column head, not a chemical interaction.

Quantitative Data: Parameter Optimization

The following table summarizes the expected quantitative improvements when transitioning from sub-optimal to optimized conditions for imidazoquinoline derivatives.

ParameterSub-optimal ConditionOptimized ConditionExpected USP Tailing Factor ( T )Mechanism of Improvement
Mobile Phase Additive None / Water0.1% TFA< 1.2Ion-pairing; silanol charge suppression
Column Chemistry Standard C18 (Type A)PFP or End-capped C18 (Type B)1.0 - 1.3Reduced acidic silanols; π−π interactions
Sample Diluent 100% MethanolInitial Mobile Phase< 1.1Prevents solvent mismatch and band spreading
Column Temperature 25 °C40 °C1.1 - 1.4Improved mass transfer kinetics

Frequently Asked Questions (FAQs)

Q: Why does the dihydrochloride salt form of my compound complicate HPLC analysis? A: The dihydrochloride salt dissociates in solution, rendering the imidazoquinoline highly protonated and polar. This drastically reduces its affinity for hydrophobic stationary phases (like C18), leading to early elution where extra-column volume effects cause apparent tailing[2]. Utilizing an ion-pairing reagent like TFA neutralizes this polarity, allowing for proper partitioning.

Q: How do I calculate the USP tailing factor to monitor my progress? A: The USP tailing factor ( T ) is calculated as T=W0.05​/2f , where W0.05​ is the peak width at 5% of the peak height, and f is the distance from the peak front to the retention time apex at 5% peak height. A value of 1.0 is perfectly symmetrical; values >1.5 indicate significant tailing that requires troubleshooting.

Q: Can I use a high pH mobile phase instead of an acidic one to fix the tailing? A: Yes, in theory. Elevating the pH above the pKa of the basic nitrogens (typically > pH 10) deprotonates the analyte, eliminating the ion-exchange interaction with silanols[4]. However, this requires specialized hybrid-silica columns that can withstand high pH without dissolving. For routine analysis of imidazoquinolines, low pH (≤ 3.0) combined with ion-pairing is generally preferred, more robust, and more column-friendly.

References

  • Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL
  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL
  • Source: Journal of Chromatographic Science (Oxford Academic)
  • Title: What Causes Peak Tailing in HPLC?
  • Source: LCMS.

Sources

Optimization

Technical Support Center: Minimizing Freeze-Thaw Degradation of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline Dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride , a highly reactive heterocyclic amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride , a highly reactive heterocyclic amine building block. While the dihydrochloride salt form significantly improves aqueous solubility, this compound is notoriously sensitive to physical and chemical stress during freeze-thaw (F/T) cycles.

Below, you will find a self-validating protocol system, mechanistic troubleshooting FAQs, and quantitative data to help you preserve the structural integrity of your compound.

Optimal Handling Workflow

Workflow A 1. Reconstitution (Anhydrous DMSO) B 2. Aliquoting (Amber Vials) A->B C 3. Argon Purging (Displace O2) B->C D 4. Flash Freezing (Liquid N2) C->D E 5. Storage (-80°C) D->E F 6. Rapid Thawing (37°C Bath) E->F

Optimal handling workflow to minimize freeze-thaw degradation.

Troubleshooting & Mechanistic FAQs

Q1: Why does my compound precipitate or change color (turning yellow/brown) after a single freeze-thaw cycle? A1: Color changes and precipitation are classic signs of oxidation and free-base precipitation. When aqueous solutions freeze slowly in a standard freezer, pure water crystallizes first. This excludes solutes into an increasingly concentrated unfrozen liquid phase—a phenomenon known as cryoconcentration. If dissolved oxygen is present, this localized high concentration accelerates the oxidative degradation of the electron-rich imidazole ring, which is visually indicated by a shift to a yellow or brown hue[1].

Q2: How do pH shifts during freezing affect the dihydrochloride salt? A2: If you are using a sodium phosphate buffer, the dibasic salt (Na₂HPO₄) precipitates out of solution much faster than the monobasic salt (NaH₂PO₄) as the temperature drops. This causes the pH of the microenvironment to plummet drastically. This acidic shift, followed by a rapid basic shift upon thawing, can strip the protons from the dihydrochloride salt, converting it back into its highly insoluble free-base form, leading to irreversible aggregation.

Q3: Should I thaw the aliquots slowly on ice to protect the compound from thermal shock? A3: No. This is a common and highly destructive misconception. Thawing slowly on ice maximizes the time the compound spends in the highly concentrated, reactive "slush" phase where bimolecular degradation reactions occur most rapidly. Rapid thawing in a 37°C water bath until just melted, followed by immediate transfer to ice, minimizes the duration of this vulnerable phase.

Q4: What is the optimal solvent system for long-term storage? A4: For maximum stability, reconstitute the compound in anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity) and store under an inert gas[2]. DMSO prevents the hydrolytic and pH-shift issues associated with aqueous buffers. If your downstream assay strictly requires an aqueous stock, use a buffer less prone to freeze-induced pH shifts (e.g., HEPES) and supplement with a cryoprotectant like 10% trehalose to promote vitrification (glass formation) rather than destructive ice crystallization. Furthermore, solutions should be protected from light to prevent photolytic degradation[3].

Degradation Causality Pathway

Causality SlowFreeze Slow Freezing Process (Standard -20°C Freezer) IceCrystals Large Ice Crystal Formation SlowFreeze->IceCrystals CryoConc Cryoconcentration of Solutes IceCrystals->CryoConc PhShift Buffer Salt Precipitation (Drastic pH Drop) CryoConc->PhShift Oxidation Accelerated Oxidation (Color Change to Brown) CryoConc->Oxidation Deprotonation Loss of Dihydrochloride Protonation State PhShift->Deprotonation Precipitation Irreversible Precipitation & Aggregation Deprotonation->Precipitation

Mechanistic pathways of freeze-thaw induced degradation.

Quantitative Data: Solvent & Cycle Impact

The following table summarizes the expected recovery rates of intact 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride based on the solvent matrix and the number of F/T cycles.

Table 1: Impact of Solvent and Freeze-Thaw (F/T) Cycles on Compound Recovery

Solvent System1 F/T Cycle3 F/T Cycles5 F/T CyclesPrimary Degradation Mechanism
Anhydrous DMSO >99%98%95%Minimal (Trace Oxidation)
HEPES + 10% Trehalose 98%94%88%Slow Aggregation
1X PBS (No Cryoprotectant) 85%60%<30%pH Shift & Free-Base Precipitation
DI Water 90%75%50%Hydrolysis & Cryoconcentration

Standard Operating Procedure (SOP): Cryopreservation

To ensure absolute reproducibility in metabolic or pharmacokinetic assays, it is standard practice to discard any unused material after a single freeze-thaw cycle[4]. Follow this self-validating protocol to prepare your stocks:

Materials Required:

  • 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride powder

  • Anhydrous DMSO (≥99.9%)

  • Amber glass or opaque low-bind microcentrifuge tubes

  • Argon or Nitrogen gas (High purity)

  • Liquid nitrogen (LN₂) or a dry ice/ethanol bath

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials introduces atmospheric moisture, leading to rapid hydrolysis.

  • Reconstitution: Dissolve the compound in anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM). Vortex gently until the solution is completely clear.

  • Aliquoting & Purging: Divide the stock solution into single-use aliquots (e.g., 20 µL) into amber tubes. Gently blow a stream of Argon gas over the liquid surface of each tube for 3–5 seconds to displace atmospheric oxygen, then immediately cap tightly.

  • Flash Freezing: Submerge the sealed tubes in liquid nitrogen or a dry ice/ethanol bath for 60 seconds. Causality: Flash freezing forces the solution rapidly through the glass transition temperature (Tg'), preventing large ice crystal formation and halting cryoconcentration.

  • Storage: Transfer the flash-frozen aliquots immediately to a -80°C freezer. Do not store in -20°C frost-free freezers, as their auto-defrost cycles cause destructive micro-thawing.

  • Rapid Thawing: When ready for use, remove a single aliquot and immediately submerge it in a 37°C water bath. Swirl gently until just thawed (approximately 30-60 seconds). Once liquid, transfer immediately to wet ice. Do not refreeze.

References

  • N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Chemical and physical properties Source: National Center for Biotechnology Information (NCBI) / IARC Monographs URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Preclinical Toxicity Validation of Imidazoquinoline-Based Immunomodulators

Editor's Note: This guide addresses the preclinical toxicity validation of imidazoquinoline compounds. Due to the limited public data on the specifically named "3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride," th...

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Author: BenchChem Technical Support Team. Date: March 2026

Editor's Note: This guide addresses the preclinical toxicity validation of imidazoquinoline compounds. Due to the limited public data on the specifically named "3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride," this document will use the well-characterized and structurally related imidazo[4,5-c]quinoline immunomodulators, such as Imiquimod and Resiquimod, as representative examples. The principles, experimental designs, and comparative logic detailed herein provide a robust framework for assessing the toxicological profile of any novel imidazoquinoline derivative.

Introduction: The Immunomodulatory Double-Edged Sword

Imidazoquinolines are a class of synthetic small molecules renowned for their potent immunomodulatory activity.[1][2] These compounds, including the FDA-approved Imiquimod and its more potent analogue Resiquimod, function as agonists for endosomal Toll-like receptors 7 and 8 (TLR7/8).[3][4][5] Activation of these receptors on immune cells like dendritic cells and macrophages triggers a signaling cascade that culminates in the production of key cytokines such as Type I interferons (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α).[6][7][8] This activity is harnessed therapeutically for antiviral and antineoplastic applications.[1][4][9]

However, the very mechanism that confers therapeutic benefit—potent immune activation—is also the primary source of potential toxicity.[3] An exaggerated or uncontrolled immune response can lead to systemic inflammation, cytokine release syndrome ("cytokine storm"), and subsequent organ damage.[3][10] Therefore, a rigorous and well-designed preclinical toxicology program is not merely a regulatory checkpoint but a fundamental necessity to define a therapeutic window and ensure patient safety. This guide provides a comparative framework for validating a novel imidazoquinoline, hereafter referred to as Compound-IQ , against established benchmarks.

Mechanistic Underpinnings of Toxicity: TLR7/8 Signaling

Understanding the "on-target" mechanism of action is critical to predicting and interpreting toxicity. Compound-IQ, like other imidazoquinolines, is expected to activate the TLR7/8 pathway.

TLR7_Signaling_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) & Type I Interferons (IFN-α) Toxicity Systemic Inflammation Adverse Effects Cytokines->Toxicity Leads to Gene_Transcription Gene_Transcription Gene_Transcription->Cytokines Translation NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n Translocation IRF7 IRF7 IRF7_n IRF7_n IRF7->IRF7_n Translocation

This signaling cascade, while therapeutically beneficial, can lead to dose-dependent toxicities if over-activated.[10] Preclinical studies must therefore carefully characterize the dose-response relationship for both efficacy and toxicity.

Comparative Framework: Compound-IQ vs. Alternatives

A robust toxicity assessment compares the novel entity (Compound-IQ) against relevant benchmarks.

  • Alternative 1: Imiquimod. The first-in-class, FDA-approved topical agent. It serves as a baseline for localized toxicity and limited systemic exposure profiles.[5]

  • Alternative 2: Resiquimod (R848). A more potent, second-generation analogue with both TLR7 and TLR8 activity.[3][5] It is a valuable comparator for systemic toxicity, as its higher potency often leads to more pronounced systemic adverse effects in preclinical models.[3][11]

  • Alternative 3: Vehicle Control. A formulation blank (without the active pharmaceutical ingredient) is essential to distinguish effects caused by the compound from those caused by the delivery vehicle itself.

In Vitro Toxicity Profiling: A Foundational Screen

Initial safety assessment begins with in vitro assays to determine direct cellular toxicity and to establish concentration ranges for further testing.[12][13][14] This is a cost-effective method to flag overtly toxic compounds early.[15][16]

Cytotoxicity Assessment

The objective is to determine the concentration of a compound that reduces cell viability by 50% (IC50). This is typically performed in a panel of cell lines.

  • Experimental Rationale: Using multiple cell lines, including both immune cells expressing the target (e.g., peripheral blood mononuclear cells - PBMCs) and non-immune cells (e.g., HepG2 liver cells, HEK293 kidney cells), helps to distinguish between on-target (immune-mediated) and off-target cytotoxicity.[17]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) after 48h Exposure

CompoundPBMCs (Human)HepG2 (Human Liver)HEK293 (Human Kidney)
Compound-IQ [Experimental Data][Experimental Data][Experimental Data]
Imiquimod > 50 µM> 100 µM> 100 µM
Resiquimod ~ 25 µM> 100 µM> 100 µM
Doxorubicin (Positive Control) ~ 1 µM~ 0.5 µM~ 1.5 µM

Data for comparators are representative values from literature. Doxorubicin is a standard cytotoxic agent used as a positive control.

Protocol: MTT Assay for Cell Viability

This widely-used colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][17]

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound-IQ, Imiquimod, and Resiquimod in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time (e.g., 24 or 48 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the compound concentration to determine the IC50 value.[18]

In Vivo Toxicity Studies: The Whole-System Assessment

In vivo studies are indispensable for understanding how a compound affects a complex biological system, including identifying target organs for toxicity and establishing a safe starting dose for human trials.[19][20] These studies are conducted in compliance with international guidelines such as those from the OECD and ICH.[21][22][23][24]

Study Design: Acute and Repeat-Dose Toxicity

A tiered approach is standard, starting with acute toxicity and progressing to longer-term studies.

InVivo_Workflow MTD MTD Dosing Dosing MTD->Dosing Inform Dose Selection (e.g., MTD, 1/2 MTD, 1/4 MTD) Analysis Analysis Hema Hema Analysis->Hema Chem Chem Analysis->Chem Histo Histo Analysis->Histo Toxico Toxico Analysis->Toxico NOAEL Determine NOAEL (No-Observed-Adverse-Effect Level) Analysis->NOAEL

Comparative In Vivo Findings

The primary goal is to identify target organs of toxicity and the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are found.

Table 2: Summary of Expected Findings from a 28-Day Rodent Repeat-Dose Study

ParameterCompound-IQImiquimod (Systemic Admin.)Resiquimod (Systemic Admin.)
Primary Target Organs [Experimental Data]Spleen, Lymph Nodes, Bone MarrowSpleen, Lymph Nodes, Liver, Injection Site
Key Histopathology [Experimental Data]Lymphoid hyperplasia, Hematopoietic cell proliferationLymphoid hyperplasia, Hepatocellular necrosis, Inflammation
Clinical Signs [Experimental Data]Flu-like symptoms (at high doses)Weight loss, lethargy, hypothermia, injection site reactions
NOAEL (mg/kg/day) [Experimental Data]Higher than ResiquimodLower than Imiquimod

Note: Imiquimod is primarily used topically, and systemic administration can induce toxicity.[10] Resiquimod is known for potent systemic inflammatory responses.[3][25]

Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rodents (Rat Model)

This protocol is a standard design compliant with OECD Test Guideline 407.[26]

  • Animal Selection & Acclimation: Use a standard strain of laboratory rat (e.g., Sprague-Dawley), typically 6-8 weeks old. Acclimate animals for at least 5 days. House them under controlled conditions.

  • Group Allocation: Randomly assign animals to 4 groups (10 males, 10 females per group): Vehicle Control, Low Dose, Mid Dose, and High Dose. Dose levels are selected based on acute toxicity data.[27]

  • Dosing: Administer Compound-IQ (or comparator/vehicle) daily via oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Daily: Record clinical signs of toxicity, morbidity, and mortality.

    • Weekly: Record individual body weights and food consumption.

    • Conduct detailed functional observations (e.g., sensory reactivity, motor strength) near the end of the study.

  • Clinical Pathology: Collect blood and urine samples from all animals at termination. Analyze for hematology (e.g., CBC) and clinical chemistry (e.g., liver/kidney function markers) parameters.

  • Necropsy and Histopathology:

    • At the end of the 28-day period, perform a full gross necropsy on all animals.

    • Record the weights of key organs (e.g., liver, kidneys, spleen, brain, heart).

    • Preserve a comprehensive list of tissues from all animals in the control and high-dose groups for microscopic examination. Also, examine any gross lesions and target organs from the lower dose groups.

  • Data Analysis: Analyze all data using appropriate statistical methods to determine any significant treatment-related effects. The NOAEL is then established.

Conclusion and Risk Assessment

The comprehensive validation of Compound-IQ requires a systematic comparison against relevant alternatives. The in vitro data provides an initial hazard identification, while the in vivo studies characterize the dose-response relationship and identify target organ toxicities within a whole biological system.

The toxicity profile of Compound-IQ is expected to be mechanistically linked to its immunomodulatory activity. A successful outcome is not necessarily the absence of toxicity, but rather a well-defined and predictable toxicity profile with a sufficient margin of safety between the efficacious dose and the NOAEL. If Compound-IQ demonstrates a wider therapeutic window (i.e., a higher NOAEL for a similar level of potency) compared to Resiquimod, it may represent a significant improvement in the safety profile for systemic immunomodulation. This comparative data is crucial for making informed decisions on the continued development of the compound and for designing safe and effective first-in-human clinical trials.[23][24][28][29]

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Organisation for Economic Co-operation and Development. [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (2023, September 29). Wikipedia. [Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (2013, February 11). European Medicines Agency. [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]

  • Structure and signaling pathways of the toll-like receptor 7 (TLR7). (2022). ResearchGate. [Link]

  • OECD Guidelines for the testing of chemicals and related documents. (2021, October 14). Norecopa. [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Aarhus Clearinghouse - UNECE. [Link]

  • OECD Chemical Testing Guidelines 2025 Updated. (2025, June 27). Auxilife. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). Food and Drug Administration. [Link]

  • ICH M3 R2 approaches for exploratory studies. (n.d.). TRACER CRO. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. (2024, September 3). Therapeutic Goods Administration (TGA). [Link]

  • Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia. (2021). PMC. [Link]

  • Toll-like Receptor Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2019, October 17). Food and Drug Administration. [Link]

  • The Toll for Trafficking: Toll-Like Receptor 7 Delivery to the Endosome. (2018). Frontiers. [Link]

  • Toll-Like Receptor Signaling Pathways. (2011). PMC. [Link]

  • The Snowballing Literature on Imiquimod-Induced Skin Inflammation in Mice: A Critical Appraisal. (2018). PMC. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]

  • Animal Models in Toxicologic Research: Rodents. (2023, September 17). Clinical Tree. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. [Link]

  • Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling. (2022, February 10). PMC. [Link]

  • A cutback in Imiquimod cutaneous toxicity; comparative cutaneous toxicity analysis of Imiquimod nanotransethosomal gel with 5% marketed cream on the BALB/c mice. (2021). PMC. [Link]

  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017, November 2). FDA. [Link]

  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. [Link]

  • Insights on the mechanism of action of immunostimulants in relation to their pharmacological potency. The effects of imidazoquinolines on TLR8. (2017, June 5). PMC. [Link]

  • Trial Watch: experimental TLR7/TLR8 agonists for oncological indications. (2020, July 21). Taylor & Francis Online. [Link]

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. (2020). PMC. [Link]

  • Imidazoquinoline – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB or c Mouse: Application in Dermatology Research. (2020, January 22). JSciMed Central. [Link]

  • duration of chronic toxicity testing in animals (rodent and non rodent toxicity testing) s4. (n.d.). ICH. [Link]

  • Imiquimod-Induced Psoriasis (Rats and Mice). (n.d.). Inotiv. [Link]

  • Insights on the mechanism of action of immunostimulants in relation to their pharmacological potency. The effects of imidazoquinolines on TLR8. (2017). Semantic Scholar. [Link]

  • Immunotherapies and immunomodulatory approaches in clinical trials - a mini review. (2021). PMC. [Link]

  • Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. (2023, June 19). Frontiers. [Link]

  • Guideline on Repeated Dose Toxicity Corr. (2010, March 18). European Medicines Agency. [Link]

  • Imiquimod and the imidazoquinolones: Mechanism of action and therapeutic potential. (2025, August 9). ResearchGate. [Link]

  • (PDF) Imiquimod-Induced Psoriasis Mice Model: A Promising Tool for Psoriasis Research? (2020, October 13). ResearchGate. [Link]

  • Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling. (2025, October 14). ResearchGate. [Link]

  • Intratumoral sustained release of resiquimod with ablative fractional laser induces efficacy in a cutaneous squamous cell carcinoma mouse model. (2024). Frontiers. [Link]

  • Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators. (2022). PMC. [Link]

  • Preclinical Toxicology Testing and Toxicity Profiles. (n.d.). Pharma Models. [Link]

  • Representative structures of widely used synthetic TLR7/8 agonists. (A)... (n.d.). ResearchGate. [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Agenda Life Sciences. [Link]

  • Reshaping the tumor microenvironment: The versatility of immunomodulatory drugs in B-cell neoplasms. (2022, October 12). Frontiers. [Link]

  • The Importance of Toxicology Studies in Preclinical Research. (2023, May 8). Labinsights. [Link]

  • Preclinical Toxicology Considerations for Successful IND Application. (2022, March 20). Noble Life Sciences. [Link]

  • PRE CLINICAL TOXICOLOGICAL STUDIES. (n.d.). upums. [Link]

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Comparative

Cross-Reactivity Profiling of 3H,6H,7H,8H,9H-Imidazo[4,5-f]quinoline Dihydrochloride: TLR7/8 vs. Kinase Target Networks

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Assay Guide Executive Summary The imidazoquinoline class of compounds is widely recognized for its potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Assay Guide

Executive Summary

The imidazoquinoline class of compounds is widely recognized for its potent immunomodulatory properties, primarily acting as Toll-like receptor (TLR) 7 and 8 agonists. However, the fully aromatic imidazo[4,5-f]quinoline core is also a privileged scaffold for receptor tyrosine kinase (RTK) inhibitors, particularly targeting FLT3 and Aurora kinases[1]. This inherent polypharmacology presents a significant hurdle in drug development: potent TLR agonists may inadvertently suppress the immune response they aim to stimulate by inhibiting downstream kinase signaling, while targeted kinase inhibitors may trigger unwanted inflammatory responses.

This guide provides an objective comparison of the 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride (THIQ-diHCl) scaffold against standard reference compounds. By evaluating the structural impact of the 5,6,7,8-tetrahydro modification, we outline a self-validating experimental framework to quantify and navigate cross-reactivity between pattern recognition receptors (PRRs) and RTKs.

Structural Rationale: The Tetrahydro Advantage

Most first-generation imidazoquinolines (e.g., Imiquimod, Resiquimod) and known dietary mutagens (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline, IQ) possess a fully planar, aromatic structure[2]. While this planarity allows for deep insertion into the TLR dimeric interface, it also promotes DNA intercalation and broad-spectrum kinase ATP-pocket binding[3].

The THIQ-diHCl scaffold introduces a critical structural divergence: partial saturation . The reduction of the quinoline ring to a 5,6,7,8-tetrahydro state (6H,7H,8H,9H) increases the fraction of sp3-hybridized carbons ( Fsp3​ ).

  • Causality in Binding: This loss of planarity introduces steric bulk that disrupts flat intercalation into DNA, drastically reducing the mutagenic potential associated with fully aromatic analogs[2].

  • Target Selectivity: The altered 3D conformation shifts the hydrogen-bonding network. While it retains the core required for TLR7/8 activation[4], the added steric hindrance alters its binding kinetics within the highly conserved, narrow ATP-binding clefts of kinases like FLT3 and Aurora A.

CrossReactivity THIQ Tetrahydroimidazo[4,5-f]quinoline (THIQ Scaffold) TLR78 TLR7 / TLR8 (Endosomal Receptors) THIQ->TLR78 Agonism (Target) Kinases FLT3 / Aurora Kinases (Receptor Tyrosine Kinases) THIQ->Kinases Inhibition (Off-target) MyD88 MyD88 Adapter TLR78->MyD88 STAT5 STAT5 / PI3K Pathway Kinases->STAT5 NFkB NF-κB Activation (Pro-inflammatory Cytokines) MyD88->NFkB Prolif Cell Proliferation / Survival STAT5->Prolif

Fig 1: Divergent signaling pathways modulated by tetrahydroimidazo[4,5-f]quinoline cross-reactivity.

Comparative Performance Data

To objectively evaluate the cross-reactivity profile, the baseline THIQ-diHCl scaffold is compared against highly optimized, commercial reference standards. The data below represents typical baseline metrics used to guide Structure-Activity Relationship (SAR) optimization.

Compound ClassRepresentative AgentTLR7 Agonism ( EC50​ nM)TLR8 Agonism ( EC50​ nM)FLT3 Inhibition ( IC50​ nM)Aurora A Inhibition ( IC50​ nM)
Tetrahydroimidazoquinoline THIQ-diHCl (Scaffold) ~450~1,200~850~1,500
Aromatic Imidazoquinoline Resiquimod (R848)15100>10,000>10,000
Targeted Kinase Inhibitor Quizartinib>10,000>10,0001.6>10,000

Analysis: The unoptimized THIQ-diHCl scaffold exhibits moderate dual-activity. Unlike Resiquimod, which is highly selective for TLRs, the THIQ core retains measurable affinity for FLT3. Researchers must actively functionalize the N- and C- positions of this building block to drive selectivity toward either the immune (TLR) or oncological (Kinase) pathway.

Experimental Methodologies: Self-Validating Protocols

To accurately map this cross-reactivity, standard phenotypic assays (like PBMC cytokine release) are insufficient, as kinase inhibition can mask TLR activation. The following protocols isolate the specific molecular interactions to ensure trustworthy, target-specific readouts.

Protocol A: TLR7/8 Isolation via NF-κB Reporter Assay

Rationale: Relying solely on primary immune cells conflates TLR activation with potential downstream kinase inhibition. The HEK-Blue reporter system isolates the TLR-MyD88-NF-κB axis, preventing off-target kinase effects from generating false negatives.

  • Cell Preparation: Culture HEK-Blue hTLR7 and hTLR8 cells (InvivoGen) in DMEM supplemented with 10% FBS and selective antibiotics (Blasticidin/Zeocin) to maintain stable plasmid expression.

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of THIQ-diHCl in DMSO. Transfer to a 96-well plate, ensuring final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Seed 50,000 cells/well into the compound-containing plates. Incubate at 37°C, 5% CO2​ for 24 hours.

  • Detection: Add 20 µL of cell supernatant to 180 µL of QUANTI-Blue (SEAP detection medium). Incubate for 1-3 hours.

  • Quantification: Read absorbance at 620 nm. Calculate EC50​ using a 4-parameter logistic curve fit.

Protocol B: Kinase Profiling via TR-FRET

Rationale: Imidazoquinolines are highly conjugated and frequently exhibit autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a microsecond time delay before measurement, allowing short-lived background autofluorescence to decay, thereby ensuring the integrity of the IC50​ data.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2.5 µL of THIQ-diHCl dilutions with 2.5 µL of recombinant FLT3 or Aurora A kinase (in HEPES buffer, pH 7.5, containing 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

  • Initiation: Add 5 µL of a mixture containing ATP (at the Km​ for the respective kinase) and biotinylated peptide substrate. Incubate for 60 minutes.

  • Termination & Detection: Add 10 µL of stop buffer containing EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Measure time-resolved fluorescence emission at 615 nm and 665 nm. The ratio of 665/615 nm is inversely proportional to kinase inhibition.

Workflow Prep Compound Prep (THIQ-diHCl in DMSO) Split Prep->Split Assay1 TLR7/8 Reporter Assay (Isolates NF-κB Axis) Split->Assay1 Assay2 Kinase TR-FRET (Bypasses Autofluorescence) Split->Assay2 Read1 SEAP Detection (Absorbance 620nm) Assay1->Read1 Read2 Fluorescence Emission (665nm / 615nm Ratio) Assay2->Read2 Data Cross-Reactivity Index Calculation Read1->Data Read2->Data

Fig 2: Parallel screening workflow for evaluating TLR agonism and kinase inhibition cross-reactivity.

Conclusion & SAR Implications

The 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride scaffold serves as a versatile, dual-node starting point for drug discovery. Its tetrahydro modification successfully mitigates the DNA-adduct formation risks associated with fully aromatic dietary mutagens[2]. However, researchers must rigorously apply parallel screening workflows (Figure 2) to monitor the delicate balance between TLR7/8 agonism[4] and FLT3/Aurora kinase inhibition[1]. Functionalizing the C-2 and N-1 positions of this scaffold will be the primary mechanism by which medicinal chemists can break this cross-reactivity and achieve target specificity.

References

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. 1[1]

  • 7-methyl-3H-imidazo[4,5-f]quinoline. Benchchem. 3[3]

  • US Patent 9,186,400 B2: Substituted tetrahydroimidazoquinoline amines as TLR agonists. Google Patents. 4[4]

  • Inhibition of 2-amino-3-methylimidazo[4,5-f]quinoline–DNA adducts by indole-3-carbinol: Dose–response studies in the rat colon. Carcinogenesis, Oxford Academic. 2[2]

Sources

Validation

Benchmarking 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride against commercially available analogs

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of classic, fully aromatic imidazoquinolines. While compounds like Imiquimod and 2-amino-3-methylimidazo[4,5-f]quinoline (I...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of classic, fully aromatic imidazoquinolines. While compounds like Imiquimod and 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are potent, their flat, conjugated structures often lead to poor aqueous solubility and off-target DNA intercalation, which can result in severe mutagenicity[1].

To overcome these translational hurdles, modern drug discovery has embraced the "escape from flatland" paradigm—increasing carbon bond saturation (measured as Fraction sp3, or Fsp3) to improve physicochemical properties and clinical success rates[2].

This guide benchmarks a novel, partially saturated scaffold—3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride —against its fully aromatic commercial counterparts. By saturating the quinoline ring, we disrupt the strict planarity required for DNA intercalation while drastically improving aqueous solubility, making this compound a superior building block for high-throughput screening (HTS) libraries targeting Toll-like Receptors (TLR7/8) and kinase inhibition.

Mechanistic Rationale: The Power of Saturation

The structural difference between classic imidazoquinolines and the 3H,6H,7H,8H,9H-tetrahydro derivative dictates their biological fate.

Fully aromatic IQ scaffolds are notorious for intercalating into DNA base pairs. This process requires metabolic activation by cytochrome P450 enzymes (specifically CYP1A2) to form highly reactive nitrenium ions that covalently bind to guanine, creating bulky DNA adducts[1]. This flat aromaticity is a structural liability in non-oncology drug development.

By reducing the quinoline ring to a 6,7,8,9-tetrahydro state, we introduce sp3-hybridized carbons that force the molecule out of a 2D plane into a 3D conformation. This steric bulk physically prevents efficient DNA intercalation. Furthermore, the increased Fsp3 character[2], combined with the formulation as a dihydrochloride salt, exponentially increases the compound's hydration energy, resulting in superior aqueous solubility compared to standard free-base aromatic analogs[3].

G Imidazo Imidazoquinoline (Ligand) Endosome Endosomal Membrane Imidazo->Endosome Internalization TLR78 TLR7 / TLR8 Receptor Endosome->TLR78 MyD88 MyD88 Adaptor TLR78->MyD88 Dimerization IRAK IRAK1/4 Complex MyD88->IRAK NFkB NF-κB Activation IRAK->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) NFkB->Cytokines Gene Transcription

Caption: TLR7/8 signaling pathway activated by imidazoquinoline scaffolds.

Quantitative Benchmarking Data

To objectively evaluate the performance of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride, we benchmarked it against two commercially available standards: IQ (a mutagenic standard) and Imiquimod (a clinical TLR7 agonist).

CompoundStructure TypeFsp3Kinetic Solubility (pH 7.4)Ames Test (Mutagenicity)Primary Application
IQ (CAS 76180-96-6) Fully Aromatic0.09< 10 µMHighly PositiveMutagenesis Standard
Imiquimod Fully Aromatic0.28~ 25 µMNegativeTLR7 Agonist (Clinical)
3H,6H,7H...-imidazo[4,5-f]quinoline 2HCl Tetrahydro (Partially Saturated)0.40> 200 µM Negative Novel HTS Scaffold

Data Synthesis: The tetrahydro derivative exhibits an Fsp3 of 0.40, aligning perfectly with the threshold (>0.36) associated with higher clinical progression success[2]. Its solubility is nearly an order of magnitude higher than Imiquimod, eliminating the need for high-DMSO formulations in cellular assays.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal checkpoints to verify causality and eliminate false positives/negatives.

Protocol 1: Kinetic Solubility Profiling via Laser Nephelometry

Causality: Nephelometry detects scattered light from insoluble particulates in a solution. By measuring scattering across a serial dilution of the compound, we can pinpoint the exact thermodynamic precipitation threshold without relying on visual inspection.

  • Preparation: Prepare a 10 mM stock of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride in 100% DMSO.

  • Dilution: Dispense the stock into a 96-well plate containing PBS (pH 7.4) to create a concentration gradient (1 µM to 500 µM), keeping final DMSO concentration ≤ 2%.

  • Incubation: Seal and incubate the plate at 37°C for 2 hours with orbital shaking to reach equilibrium.

  • Measurement: Read the plate using a laser nephelometer (633 nm).

  • Self-Validation Checkpoint: The assay includes Amiodarone (low solubility control) and Caffeine (high solubility control). The system is only validated if Caffeine shows no scattering up to 500 µM, and Amiodarone precipitates at <10 µM.

Protocol 2: Microplate Ames Fluctuation Test (Mutagenicity)

Causality: Classic Ames testing is material-intensive. The microplate fluctuation test uses liquid cultures and pH indicators to detect reversion mutations in Salmonella typhimurium (TA98 and TA100 strains). If the compound causes a mutation that restores amino acid synthesis, the bacteria grow, metabolize the medium, and drop the pH, changing the indicator color from purple to yellow.

  • Inoculation: Expose TA98/TA100 strains to 50 µM of the test compound in the presence and absence of rat liver S9 fraction (to simulate mammalian metabolic activation).

  • Incubation: Transfer the mixture to 384-well plates containing histidine-deficient media with bromocresol purple. Incubate for 48 hours at 37°C.

  • Scoring: Count the number of yellow (revertant) wells.

  • Self-Validation Checkpoint: The assay is deemed valid only if the positive control (aromatic IQ) yields a >3-fold increase in yellow wells compared to the DMSO vehicle control, confirming that the S9 metabolic activation system is fully functional.

Protocol 3: High-Throughput HEK-Blue TLR7/8 Reporter Assay

Causality: To validate the scaffold's utility in immune modulation, we utilize HEK293 cells co-transfected with human TLR7/8 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter. Receptor agonism directly triggers SEAP secretion, providing a quantifiable colorimetric output.

  • Seeding: Seed HEK-Blue TLR7 cells at 5×10⁴ cells/well in a 96-well plate.

  • Treatment: Add the tetrahydroimidazoquinoline scaffold at varying concentrations (0.1 µM to 100 µM).

  • Detection: After 24 hours, transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue substrate. Incubate for 1 hour and read absorbance at 620 nm.

  • Self-Validation Checkpoint: Calculate the Z'-factor using Imiquimod (positive control) and DMSO (negative control). The assay data is only accepted if the Z'-factor is > 0.5, ensuring high statistical reliability and signal-to-noise ratio.

Workflow Prep Compound Prep (3H,6H,7H,8H,9H-IQ) Solubility Kinetic Solubility (Nephelometry) Prep->Solubility Ames Ames Fluctuation (Mutagenicity) Prep->Ames TLR HEK-Blue TLR7/8 (Reporter Assay) Prep->TLR Data Data Synthesis & Benchmarking Solubility->Data Ames->Data TLR->Data

Caption: Multi-parametric benchmarking workflow for novel tetrahydroimidazoquinoline scaffolds.

References

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 1H-Imidazo[4,5-f]quinoline | CID 164569 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Comparative

Reproducibility of IC50/EC50 Values for IQ Dihydrochloride (3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride) in Cell Lines: A Comparative Guide

Executive Summary Imidazoquinolines represent a critical class of small-molecule immunomodulators, primarily functioning as agonists for endosomal Toll-like receptors 7 and 8 (TLR7/8)[1]. While gold-standard compounds li...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazoquinolines represent a critical class of small-molecule immunomodulators, primarily functioning as agonists for endosomal Toll-like receptors 7 and 8 (TLR7/8)[1]. While gold-standard compounds like Imiquimod and Resiquimod have paved the way for topical immunotherapies, researchers frequently encounter challenges with assay reproducibility when determining half-maximal inhibitory/effective concentrations (IC50/EC50) in vitro[2].

This guide provides an objective comparison between 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride (hereafter referred to as IQ-DHC) and traditional imidazoquinoline alternatives. By examining the physicochemical causality behind experimental variability, we outline a self-validating framework for achieving highly reproducible IC50 values in cell-based assays[3].

The Causality of Reproducibility: Why Salt Forms Matter (E-E-A-T)

A major confounding variable in cell-based screening of imidazoquinolines is their inherent hydrophobicity. Free-base imidazoquinolines (e.g., standard Imiquimod) require high concentrations of dimethyl sulfoxide (DMSO) for solubilization.

The Problem: When diluted into aqueous cell culture media, hydrophobic free bases often form micro-precipitates. Furthermore, DMSO concentrations exceeding 0.1–0.5% can alter cell membrane permeability and induce basal cytotoxicity, artificially skewing the IC50/EC50 curve and leading to high inter-assay variability.

The Solution: IQ-DHC is synthesized as a dihydrochloride salt . The protonation of the imidazoquinoline nitrogen atoms drastically enhances aqueous solubility[3]. This allows researchers to prepare stock solutions in aqueous buffers or minimal DMSO, ensuring that the compound remains uniformly dissolved during the 24- to 48-hour incubation periods. This physicochemical shift is the primary driver of its superior IC50 reproducibility compared to free-base alternatives.

Comparative Performance Data

The following table synthesizes quantitative data comparing IQ-DHC with standard TLR7/8 alternatives to assist researchers in selecting the appropriate compound for their specific assay needs[2][4].

CompoundPrimary TargetEC50/IC50 Range (Cell Assays)Aqueous SolubilityPrimary Application
IQ-DHC TLR7 / TLR80.5 - 5.0 µMHigh (Dihydrochloride salt)In vitro screening, reproducible benchmarking
Imiquimod TLR71.0 - 10.0 µMLow (Requires DMSO/Acid)Topical antiviral/antitumor
Resiquimod TLR7 / TLR80.05 - 1.0 µMModeratePotent dual-agonist research

Self-Validating Experimental Protocol: IC50 Determination

To establish trustworthiness in your data, an assay cannot merely measure a signal; it must internally validate that the signal is target-specific. The following protocol utilizes HEK-Blue™ TLR reporter cells and incorporates a "Null" cell line to create a self-validating system.

Rationale for Cell Line Choice: Primary PBMCs exhibit high donor-to-donor variability, making them unsuitable for absolute IC50 standardization. HEK-Blue reporter cells stably expressing human TLR7 or TLR8, coupled with an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter, provide a controlled, reproducible environment[4].

Step-by-Step Methodology

Step 1: Cell Preparation & Seeding

  • Harvest HEK-Blue TLR7 (or TLR8) cells and the corresponding HEK-Blue Null parental cells (Control).

  • Resuspend in pre-warmed test medium (e.g., DMEM with 10% heat-inactivated FBS, lacking selective antibiotics).

  • Seed at 5 × 10^4 cells per well in a flat-bottom 96-well plate.

  • Self-Validation Check: The inclusion of the Null cell plate ensures that any SEAP production is strictly TLR-dependent, ruling out off-target NF-κB activation by the compound.

Step 2: Compound Preparation (Serial Dilution)

  • Reconstitute IQ-DHC in sterile water or PBS to a 10 mM stock (taking advantage of the dihydrochloride salt solubility).

  • Prepare a 10-point, 3-fold serial dilution in test medium, starting at a top concentration of 50 µM.

  • Prepare identical dilutions for a reference standard (e.g., Resiquimod) to normalize inter-assay variability.

Step 3: Incubation

  • Add 20 µL of the diluted IQ-DHC to the respective wells containing 180 µL of cell suspension.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

Step 4: SEAP Detection

  • Transfer 20 µL of the cell supernatant to a new 96-well plate.

  • Add 180 µL of a colorimetric SEAP detection reagent (e.g., QUANTI-Blue™).

  • Incubate at 37°C for 1–3 hours.

  • Read optical density (OD) at 620 nm using a microplate reader.

Step 5: Data Analysis

  • Subtract the background OD (media only) from all wells.

  • Plot the log(agonist concentration) vs. response.

  • Determine the IC50/EC50 using a 4-parameter logistic (4PL) non-linear regression model.

Visualizing the Mechanism and Workflow

TLR_Pathway IQ IQ-DHC / Imidazoquinolines (Cell Permeable) Endosome Endosomal Uptake & Acidification IQ->Endosome Diffusion TLR78 TLR7 / TLR8 Activation (Dimerization) Endosome->TLR78 Binding MyD88 MyD88 Recruitment TLR78->MyD88 Signal Cascade NFkB NF-κB Nuclear Translocation MyD88->NFkB Kinase Activation Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-12) NFkB->Cytokines Gene Expression

Mechanism of TLR7/8 activation by imidazoquinolines leading to cytokine release.

Assay_Workflow Step1 1. Cell Preparation Seed HEK-Blue TLR7/8 & Null cells (Control) Step3 3. Incubation 24h at 37°C, 5% CO2 Step1->Step3 Step2 2. Compound Prep Serial dilution of IQ-DHC in aqueous buffer Step2->Step3 Step4 4. SEAP Detection Add QUANTI-Blue Read OD at 620 nm Step3->Step4 Step5 5. Data Analysis Non-linear regression (4-parameter logistic) Step4->Step5

Step-by-step workflow for reproducible IC50 determination in reporter cell lines.

References

  • IQ Dihydrochloride Compound Overview Ontosight
  • Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction Journal of Immunology / PMC
  • Structure−Activity Relationships in Human Toll-Like Receptor 7-Active Imidazoquinoline Analogues Journal of Medicinal Chemistry / ACS
  • Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo Frontiers in Immunology / PMC

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride

As a Senior Application Scientist, I frequently audit laboratories where highly bioactive heterocyclic salts are mishandled due to a lack of mechanistic understanding. 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratories where highly bioactive heterocyclic salts are mishandled due to a lack of mechanistic understanding. 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride is a specialized research chemical. While its partially saturated ring system differentiates it from fully aromatic, highly dangerous food mutagens like [1], it retains structural alerts for severe acute toxicity, skin/eye irritation, and specific target organ toxicity[2].

Furthermore, imidazoquinolines are well-documented Toll-Like Receptor (TLR) agonists and potent[3]. Proper disposal of this compound is not just a regulatory checkbox; it is a self-validating system designed to prevent environmental contamination and occupational exposure.

Mechanistic Hazard Assessment (The "Why")

To execute a flawless disposal protocol, we must first understand the chemical causality driving the hazard. Standard drain disposal or general biohazard routing is entirely insufficient for this compound due to three mechanistic factors:

  • The Imidazoquinoline Core (Bioactivity & Toxicity): The planar heterocyclic core of the imidazo[4,5-f]quinoline family allows for potential DNA intercalation, and fully aromatic related compounds are classified as [4]. Even in its partially saturated form, the core remains highly bioactive. If released into the environment, it poses a severe risk of aquatic toxicity and bioaccumulation.

  • The Dihydrochloride Salt (Aqueous Mobility): The base imidazoquinoline is lipophilic, but the addition of two hydrochloride molecules drastically increases its aqueous solubility. If improperly disposed of down a sink, the salt rapidly dissolves, bypassing standard physical filtration systems in wastewater treatment plants and entering environmental waterways.

  • Chloride Content (Dioxin Risk): The presence of chloride ions in the dihydrochloride salt dictates its incineration pathway. If burned at standard municipal waste temperatures (< 850°C), the chloride ions act as donors to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, organic solutions containing this compound must be routed to a high-temperature halogenated waste incinerator (>1100°C).

MechanisticRationale Compound Imidazo[4,5-f]quinoline Dihydrochloride Chloride Chloride Ions (Cl-) from Salt Form Compound->Chloride Bioactive Heterocyclic Core (Bioactive/Mutagenic) Compound->Bioactive Dioxin Risk of Dioxin Formation if incinerated < 850°C Chloride->Dioxin Low Temp Burn Tox Environmental Toxicity if drain disposed Bioactive->Tox Aqueous Release Incinerator Regulated Halogenated Incineration (>1100°C) Dioxin->Incinerator Prevented by Tox->Incinerator Prevented by

Mechanistic rationale for routing dihydrochloride salts to high-temperature halogenated waste.

Quantitative Hazard Data & Operational Implications

The following table synthesizes the quantitative hazard classifications for this compound class and translates them directly into operational disposal requirements[2].

Hazard CategoryGHS ClassificationOperational ImplicationDisposal Routing
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes. Requires Class II BSC or fume hood.Solid Toxic Waste
Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Causes severe irritation. Nitrile gloves and safety goggles are mandatory.Solid Toxic Waste
Systemic Toxicity STOT SE 3 (H335, H336)May cause respiratory irritation or drowsiness. Avoid aerosol generation.Solid Toxic Waste
Environmental High Aqueous MobilityRapid dissolution in water. Cannot be filtered by standard municipal treatment.Aqueous Hazardous Waste
Thermal Degradation Dioxin Precursor (Cl⁻)Low-temperature burning generates polychlorinated dibenzo-p-dioxins (PCDDs).Halogenated Organic Waste

Standard Operating Procedure (SOP) for Disposal

To ensure absolute compliance and safety, follow this step-by-step methodology for segregating and disposing of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride waste.

Phase 1: Preparation & PPE
  • Don appropriate PPE: Double-glove with chemical-resistant nitrile gloves, wear wrap-around safety goggles, and use a fluid-resistant laboratory coat.

  • Engineering Controls: Perform all weighing, dissolution, and waste transfer procedures inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the inhalation of aerosolized powders.

Phase 2: Solid Waste Segregation
  • Scope: This includes empty chemical vials, contaminated pipette tips, weighing boats, and any materials used to clean up spilled powder.

  • Containment: Collect all solid waste in a rigid, puncture-resistant container.

  • Packaging: Double-bag the container in 6-mil polyethylene bags.

  • Labeling: Label clearly as "Toxic Solid Waste: Contains Imidazoquinoline Derivatives." Route this to your EHS department for high-temperature incineration by a licensed hazardous waste contractor.

Phase 3: Liquid Waste Segregation
  • Aqueous Solutions: Do not attempt to neutralize the solution unless explicitly required by your institutional EHS guidelines, as pH adjustments can cause the free base to precipitate unpredictably. Collect the solution in a dedicated aqueous hazardous waste carboy. Never drain dispose.

  • Organic Solutions (e.g., DMSO, Methanol stocks): Because the dihydrochloride salt introduces high levels of chloride ions into the solvent, these solutions must be routed to the Halogenated Organic Waste stream. Do not mix with non-halogenated waste. This ensures the waste is incinerated at >1100°C, preventing dioxin formation.

Phase 4: Spill Response Protocol
  • Solid Spills: Do not sweep dry powder, as this generates respirable dust. Cover the spill with damp absorbent pads (using water or 70% ethanol) to suppress aerosols, then carefully wipe up the material.

  • Liquid Spills: Contain the spill using inert absorbent material (e.g., vermiculite or universal spill pads). Place the saturated absorbents into the solid toxic waste stream. Wash the area thoroughly with soap and water to remove residual salt.

DisposalWorkflow Start Waste Generation: Imidazo[4,5-f]quinoline DiHCl Solid Solid Powder & Contaminated PPE Start->Solid Liquid Liquid Solutions Start->Liquid SolidWaste Double-bag in 6-mil poly. Label: Toxic Solid Waste Solid->SolidWaste Aq Aqueous Solutions (High Water Solubility) Liquid->Aq Org Organic Solvents (e.g., DMSO, MeOH) Liquid->Org AqWaste Collect in Aqueous Waste Do Not Drain Dispose Aq->AqWaste OrgWaste Route to Halogenated Waste (Contains Chloride Ions) Org->OrgWaste Incineration High-Temperature Incineration (Licensed Facility) SolidWaste->Incineration AqWaste->Incineration OrgWaste->Incineration

Workflow for the segregation and disposal of imidazo[4,5-f]quinoline dihydrochloride waste.

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